Product packaging for 3,6-Dichloro-8-(dichloromethyl)quinoline(Cat. No.:CAS No. 84087-44-5)

3,6-Dichloro-8-(dichloromethyl)quinoline

Cat. No.: B030198
CAS No.: 84087-44-5
M. Wt: 281 g/mol
InChI Key: WODZEOBSBQWQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Dichloro-8-(dichloromethyl)quinoline (CAS 84087-44-5) is a high-purity, multifunctional halogenated quinoline derivative offered for chemical and pharmaceutical research applications. With a molecular formula of C 10 H 5 Cl 4 N and a molecular weight of 280.97 g/mol, this compound features a distinctive quinoline scaffold substituted with multiple chlorine atoms, a structure known to impart significant biological activity and serve as a versatile building block in synthetic chemistry . Research Applications and Potential • Herbicidal Research: This compound belongs to a class of dichloro-8-quinoline derivatives that have been investigated for their potent herbicidal activity. Research indicates utility in controlling undesirable plant growth . • Privileged Scaffold in Medicinal Chemistry: The quinoline core is a recognized "privileged scaffold" in drug discovery. Its structure allows for extensive chemical modification, enabling the fine-tuning of properties for targeting various biological pathways. Quinoline derivatives are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . • Mechanism of Action Insights: While the specific mechanism for this derivative is under investigation, quinoline-containing compounds are well-studied. Some act by interfering with biological processes in target cells, such as disrupting metabolic functions or generating reactive oxygen species, leading to cytotoxic effects . The introduction of chlorine atoms enhances lipophilicity, which can improve cell membrane penetration and influence binding to biological targets . Chemical Profile & Handling • CAS Number: 84087-44-5 • Canonical SMILES: ClC(C1=C2N=CC(Cl)=CC2=CC(Cl)=C1)Cl • Storage: Store in a cool, dry place, ideally at -20°C and under an inert atmosphere to maintain stability . • Appearance: Typically supplied as a solid . Important Notice: This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5Cl4N B030198 3,6-Dichloro-8-(dichloromethyl)quinoline CAS No. 84087-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-8-(dichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODZEOBSBQWQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517905
Record name 3,6-Dichloro-8-(dichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84087-44-5
Record name 3,6-Dichloro-8-(dichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dichloro-8-(dichloromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the quinoline derivative, this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical visualizations to support further research and application.

Core Physicochemical Data

The following tables summarize the available quantitative and qualitative .

Quantitative Physicochemical Properties
PropertyValueSource
Molecular Formula C10H5Cl4N[1]
Molecular Weight 280.9654 g/mol [1]
Exact Mass 280.914660 u[1]
Melting Point 129-131°C[1]
Boiling Point (Predicted) 372.6 ± 37.0 °C[1]
Density (Predicted) 1.556 ± 0.06 g/cm³[1]
pKa (Predicted) 0.03 ± 0.31[1]
LogP 5.01780[1]
XLogP3 4.6[1]
Qualitative and Computed Properties
PropertyValue/DescriptionSource
Solubility Soluble in Chloroform, Ethyl Acetate[1]
Storage Temperature -20°C Freezer, Under Inert Atmosphere[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area (PSA) 12.89 Ų[1]
Heavy Atom Count 15[1]
Complexity 224[1]
Canonical SMILES C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl[1]

Experimental Protocols for Physicochemical Property Determination

While specific experimental details for this compound are not publicly available, this section outlines standard methodologies for determining the key properties listed above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[2] The sample must be well-packed to ensure accurate measurement.[2]

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a MelTemp or Thiele tube).[2]

  • Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[2]

  • Observation: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied.[2]

G cluster_workflow Physicochemical Characterization Workflow synthesis Compound Synthesis (e.g., this compound) purification Purification & Purity Analysis (e.g., Chromatography, NMR) synthesis->purification Crude Product physical_props Physical Properties (Melting Point, Boiling Point) purification->physical_props Pure Compound solubility_props Solubility & pKa (Aqueous & Organic Solvents) physical_props->solubility_props lipophilicity_props Lipophilicity (LogP/LogD Determination) solubility_props->lipophilicity_props stability_props Stability Assessment (pH, Light, Temperature) lipophilicity_props->stability_props further_dev Further Development (ADMET, In-vivo studies) stability_props->further_dev

Caption: General workflow for physicochemical characterization of a new chemical entity.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding a compound's ionization state at different pH values, which influences its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

  • Principle: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH using a pH electrode.[3]

  • Procedure:

    • A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[3]

    • The solution is titrated with a strong acid or base of known concentration.[3]

    • The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[4]

Methodology: UV-Vis Spectrophotometry

  • Principle: This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[3]

  • Procedure:

    • A series of buffer solutions with known pH values are prepared.

    • A constant concentration of the compound is added to each buffer solution.

    • The UV-Vis spectrum is recorded for each sample.

  • Data Analysis: The absorbance at a specific wavelength where the two species show a significant difference is plotted against pH. The resulting sigmoidal curve allows for the determination of the pKa at the inflection point.[4]

Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a drug's lipophilicity, which affects its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

  • Principle: This is the traditional method for LogP determination, involving the direct measurement of a compound's distribution between two immiscible phases.

  • Procedure:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

    • The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

    • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[5]

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[6][7] It is a faster and less material-intensive alternative to the shake-flask method.[8]

  • Procedure:

    • The compound is injected into an HPLC system equipped with a reversed-phase column (e.g., C18).

    • The mobile phase typically consists of a mixture of water/buffer and an organic modifier (e.g., methanol or acetonitrile).

    • The retention time of the compound is measured under isocratic conditions.

  • Calculation: A calibration curve is generated using a series of reference compounds with known LogP values. The LogP of the test compound is then interpolated from its retention time using this curve.[8]

Solubility Determination

Solubility is a fundamental property that affects a drug's formulation and bioavailability.

Methodology: Equilibrium Solubility Method (Shake-Flask)

  • Principle: This method determines the saturation concentration of a compound in a specific solvent.

  • Procedure:

    • An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).

    • The resulting suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the compound in the clear filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Result: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

G cluster_properties Interrelation of Physicochemical Properties in Drug Development Compound Chemical Structure (this compound) Solubility Solubility Compound->Solubility Lipophilicity Lipophilicity (LogP) Compound->Lipophilicity Ionization Ionization (pKa) Compound->Ionization Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation Permeability Membrane Permeability Lipophilicity->Permeability Ionization->Solubility Ionization->Absorption Permeability->Absorption Distribution Distribution Permeability->Distribution

Caption: Relationship between core physicochemical properties and their impact on drug development.

Conclusion

This guide provides a summary of the currently available physicochemical data for this compound. While much of the quantitative data is predictive, it offers a valuable starting point for further experimental investigation. The detailed standard operating procedures for key physicochemical tests—melting point, pKa, LogP, and solubility—provide a framework for the experimental validation and characterization of this and other novel chemical entities. A thorough understanding and experimental determination of these properties are fundamental steps in the drug discovery and development pipeline, influencing everything from initial screening to final formulation.

References

3,6-Dichloro-8-(dichloromethyl)quinoline CAS number 84087-44-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,6-Dichloro-8-(dichloromethyl)quinoline

CAS Number: 84087-44-5

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 84087-44-5. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document consolidates available physicochemical data, outlines a potential synthetic protocol, and discusses the known applications and broader biological context of quinoline derivatives. The guide includes structured data tables and graphical representations of a representative synthesis workflow and a relevant biological signaling pathway to facilitate understanding.

Introduction

Quinoline (C₉H₇N) is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry and materials science due to its presence in numerous natural alkaloids (e.g., quinine) and synthetic compounds with a wide array of biological activities.[1][3][4] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, anti-inflammatory, and cardiovascular agents.[3][4][5][6]

This compound is a specific, heavily chlorinated derivative of quinoline. Its structure suggests potential for unique chemical reactivity and biological activity. This document aims to collate the currently available technical information for this specific compound.

Physicochemical Properties

The properties of this compound have been compiled from various chemical data repositories. Many of these values are predicted through computational models.

PropertyValueSource
Molecular Formula C₁₀H₅Cl₄N[7]
Molecular Weight 280.97 g/mol [7][8]
Melting Point 129-131 °C[7]
Boiling Point (Predicted)372.6 ± 37.0 °C[7]
Density (Predicted)1.556 ± 0.06 g/cm³[7]
pKa (Predicted)0.03 ± 0.31[7]
LogP 5.01780[7]
XLogP3 4.6[7]
Solubility Chloroform, Ethyl Acetate[7]
Appearance Powder or liquid[9]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 1[7]
Rotatable Bond Count 1[7]
Canonical SMILES C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl[7]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a general method for the synthesis of dichloromethyl-quinolines can be adapted. The following protocol is a representative procedure based on the chlorination of a quinaldine precursor.

Synthesis of Dichloromethyl-Quinoline Derivatives

This protocol describes the chlorination of a methylquinoline (quinaldine) derivative using trichloroisocyanuric acid (TCCA).

Materials:

  • Substituted Quinaldine (e.g., 3,6-dichloro-8-methylquinoline)

  • Trichloroisocyanuric acid (TCCA)

  • Chloroform

  • Potassium Hydroxide (50% solution)

  • Hydrochloric Acid (10% solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Isopropanol

  • Water

Procedure:

  • Reaction Setup: A solution of the starting quinaldine derivative (1 mole equivalent) in chloroform is heated to 60°C in a suitable reaction vessel equipped with a stirrer and condenser.[10]

  • Chlorination: Trichloroisocyanuric acid (0.36 mole equivalents) is added portion-wise to the heated solution over a period of approximately 3 hours.[10] The reaction mixture is stirred for an additional 45 minutes at 60°C after the addition is complete.[10]

  • Workup: The mixture is cooled to room temperature. Water and a 50% potassium hydroxide solution are added with vigorous stirring until two clear layers form.[10]

  • Extraction: The aqueous phase is separated and extracted twice with chloroform. The combined organic (chloroform) phases are then washed with 10% HCl to remove any monochlorinated byproducts.[10]

  • Isolation and Purification: The resulting chloroform phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[10] This yields the crude dichloromethyl-quinoline product.[10]

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.[10]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Isolation & Purification cluster_end Final Product start_mat 3,6-dichloro-8-methylquinoline Trichloroisocyanuric Acid (TCCA) Chloroform reaction Chlorination at 60°C start_mat->reaction quench Quench with KOH reaction->quench extract Extract with Chloroform quench->extract wash Wash with HCl extract->wash dry Dry over MgSO4 wash->dry evap Solvent Evaporation dry->evap recrys Recrystallize from Isopropanol evap->recrys product This compound recrys->product

Caption: A representative workflow for the synthesis of this compound.

Applications and Biological Context

Known Applications

The primary documented use for this compound is as a dichloroquinoline derivative for use as a herbicide.[7] Its polychlorinated structure is consistent with classes of compounds developed for agrochemical purposes.

Potential Pharmacological Relevance

While no specific pharmacological studies have been published for CAS 84087-44-5, the broader class of quinoline derivatives is of significant interest to drug development professionals.[3]

  • Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents.[4][11] Some have been shown to target critical cellular pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[5]

  • Antimalarial Activity: The quinoline core is fundamental to some of the most important antimalarial drugs, including chloroquine and quinine.[1][6] Research continues into new quinoline conjugates to combat drug-resistant strains of malaria.[12]

  • Antimicrobial and Antiviral Activity: The quinoline scaffold is present in various antibacterial (e.g., ofloxacin) and antiviral compounds.[5][6]

  • Other Activities: Quinoline derivatives have also shown promise as anti-inflammatory, anticonvulsant, and cardiovascular drugs.[3][5]

The extensive functionalization of this compound makes it a candidate for screening in these and other therapeutic areas, although its specific biological effects remain to be determined.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline Hypothetical Action of Quinoline Derivative Quinoline->PI3K Inhibits

References

molecular structure of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3,6-Dichloro-8-(dichloromethyl)quinoline

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource for understanding this specific polychlorinated quinoline derivative.

Molecular Identity and Structure

This compound is a heterocyclic aromatic compound with the CAS Number 84087-44-5.[1] Its core structure is a quinoline ring, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. This core is heavily substituted with four chlorine atoms, two on the quinoline ring system at positions 3 and 6, and two on the methyl group at position 8.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[2]
CAS Number 84087-44-5[1]
Molecular Formula C₁₀H₅Cl₄N[1][2]
Molecular Weight 280.97 g/mol [3]
Canonical SMILES C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl[1]
InChI InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H[2]
InChIKey WODZEOBSBQWQBM-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are primarily available through predicted data and information from chemical suppliers. These properties suggest a solid, lipophilic compound with limited solubility in water.

Table 2: Physicochemical Data

PropertyValueNotes
Melting Point 129-131 °C[1]Experimental
Boiling Point 372.6 ± 37.0 °C[1]Predicted
Density 1.556 ± 0.06 g/cm³[1]Predicted
LogP 5.01780[1]Predicted
XLogP3 4.6[1]Predicted
Solubility Soluble in Chloroform, Ethyl Acetate[1]Experimental
Storage Conditions -20°C Freezer, Under Inert Atmosphere[1][4]Recommended

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A potential synthesis could involve the chlorination of a pre-formed quinoline precursor. For instance, a related synthesis of a dichloromethyl-quinoline starts from quinaldine (2-methylquinoline) and utilizes trichloroisocyanuric acid as a chlorinating agent.[5] Adapting this, a multi-step synthesis for the target molecule could be envisioned.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_modification Functionalization A Substituted Aniline C Methyl-Chloro-Quinoline Precursor A->C Skraup or Doebner-von Miller Reaction B α,β-Unsaturated Aldehyde B->C D 3,6-Dichloro-8-methylquinoline C->D Ring Chlorination (e.g., with NCS/SO₂Cl₂) E This compound D->E Side-Chain Chlorination (e.g., with TCCA/NCS)

Caption: A proposed multi-step workflow for the synthesis of the target compound.

General Experimental Protocol for Dichloromethylation of a Quinoline

The following protocol is adapted from the synthesis of 2-(dichloromethyl)-quinoline and illustrates a general method for side-chain chlorination.[5]

  • Reaction Setup: A solution of the methylquinoline precursor (e.g., 3,6-Dichloro-8-methylquinoline) in a suitable solvent like chloroform is heated to approximately 60°C.

  • Chlorination: Trichloroisocyanuric acid (TCCA) is added portion-wise over a period of 2-3 hours. The reaction mixture is stirred at temperature for an additional hour to ensure completion.

  • Workup: After cooling, the mixture is quenched with water and a strong base (e.g., 50% potassium hydroxide) until two clear layers form.

  • Extraction: The aqueous phase is extracted multiple times with chloroform. The combined organic phases are then washed with dilute acid (e.g., 10% HCl) to remove any unreacted starting material or monochlorinated byproducts.

  • Isolation: The final organic phase is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent, such as isopropanol, to yield the final product.

Analytical Characterization

Comprehensive, publicly available spectroscopic data such as ¹H-NMR, ¹³C-NMR, or mass spectrometry for this compound is limited. However, chemical suppliers indicate the availability of analytical data (NMR, HPLC, LC-MS) upon purchase, confirming that the compound has been characterized.[3] A standard workflow for the analytical confirmation of a newly synthesized batch is outlined below.

G A Synthesized Crude Product B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Confirmation B->C F Purity Assessment B->F D ¹H & ¹³C NMR C->D E Mass Spectrometry (MS) C->E H Final Characterized Compound D->H E->H G HPLC / UPLC F->G G->H

Caption: Standard analytical workflow for the characterization of a chemical compound.

Biological Activity and Applications

The primary documented application of this compound is as a derivative used in the formulation of herbicides.[1] Beyond this, no specific biological activities or signaling pathway interactions have been published for this particular molecule.

However, the quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the basis for numerous pharmaceuticals.[6][7] Quinoline derivatives have demonstrated a wide range of biological activities, including:

  • Antimalarial: As seen in drugs like chloroquine and mefloquine.[8]

  • Anticancer: Some derivatives inhibit various cellular pathways, including the PI3K/AKT/mTOR pathway.[9]

  • Antimicrobial and Antibacterial: The quinoline core is central to fluoroquinolone antibiotics.[6]

  • Anti-inflammatory and Anticonvulsant: Various substituted quinolines have shown potential in these areas.[9]

Given its structure, this compound could be a candidate for broader biological screening to explore activities beyond its herbicidal use. A typical workflow for such an investigation is depicted below.

G A Test Compound (this compound) B High-Throughput Screening (In Vitro Assays) A->B C Hit Identification & Validation B->C D Lead Optimization (SAR Studies) C->D E Target Deconvolution (Identifying Protein Targets) C->E G Preclinical Development D->G F Signaling Pathway Analysis E->F F->G

Caption: A generalized workflow for drug discovery and signaling pathway identification.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties. While its synthesis and full spectroscopic characterization are not detailed in public literature, established chemical principles allow for the design of a viable synthetic route. Its known application is as a herbicide, but the privileged quinoline core suggests a potential for other biological activities. Further research, including broader biological screening and mechanism of action studies, would be necessary to unlock any potential therapeutic applications for this compound.

References

Unveiling the Biological Potential of 3,6-Dichloro-8-(dichloromethyl)quinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

The absence of specific data necessitates a broader examination of the known biological activities of structurally related quinoline compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of pharmacological properties. This guide, therefore, provides an overview of the potential biological activities of 3,6-Dichloro-8-(dichloromethyl)quinoline based on the established activities of the wider quinoline class, particularly those bearing chloro- and dichloromethyl-substituents.

Physicochemical Properties

A summary of the predicted and available physicochemical properties for this compound is presented below. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing future biological assays.

PropertyValueSource
Molecular FormulaC₁₀H₅Cl₄NPubChem[2]
Molecular Weight281.0 g/mol PubChem[2]
Melting Point129-131°CLookChem[1]
Boiling Point (Predicted)372.6 ± 37.0 °CLookChem[1]
Density (Predicted)1.556 ± 0.06 g/cm³LookChem[1]
LogP (Predicted)5.01780LookChem[1]
pKa (Predicted)0.03 ± 0.31LookChem[1]
SolubilityChloroform, Ethyl AcetateLookChem[1]

Potential Biological Activities of Substituted Quinolines

The biological activities of quinoline derivatives are diverse and well-documented.[3][4] The presence of chlorine and dichloromethyl groups on the quinoline ring of the target compound suggests several potential areas of biological activity worth investigating.

Herbicidal Activity

As previously mentioned, there is a commercial indication of this compound being used as a herbicide.[1] Quinoline derivatives have been explored for their herbicidal properties. For instance, the natural product graveoline, a 2-phenylquinolinone alkaloid, has demonstrated marked herbicidal activity by inhibiting seed germination and cell division.[5] The mechanism of action for quinoline-based herbicides can vary, but they often interfere with essential plant processes.

Anticancer Activity

A significant body of research highlights the anticancer potential of quinoline derivatives.[6][7][8] Halogenated quinolines, in particular, have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are often multifactorial and can include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Some quinolines also inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.

  • Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation. The PI3K/AKT/mTOR pathway is a common target for quinoline-based anticancer agents.[9][10]

  • Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.[8]

Antimicrobial and Antifungal Activity

The quinoline scaffold is a cornerstone in the development of antimicrobial agents.[7][11] Halogenated quinolines have demonstrated broad-spectrum activity against bacteria and fungi.[11][12] Potential mechanisms include:

  • Inhibition of DNA Gyrase: Fluoroquinolones, a well-known class of antibiotics, target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and repair.

  • Disruption of Cell Membranes: The lipophilic nature of many quinoline derivatives allows them to interact with and disrupt the integrity of microbial cell membranes.

Antimalarial Activity

Historically, quinoline alkaloids like quinine have been pivotal in the treatment of malaria.[7] Synthetic quinolines, such as chloroquine, also play a crucial role. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.[13] Specifically, they are thought to inhibit the formation of hemozoin, leading to the accumulation of toxic free heme that kills the parasite.[13]

Proposed Experimental Workflow for Biological Screening

Given the lack of specific biological data for this compound, a general workflow for its initial biological screening is proposed. This workflow can be adapted to investigate any of the potential activities discussed above.

experimental_workflow cluster_synthesis Compound Acquisition and Preparation cluster_secondary Secondary and Mechanistic Assays cluster_invivo In Vivo Studies synthesis Synthesis and Purification of This compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization stock_prep Stock Solution Preparation characterization->stock_prep cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS on various cell lines) stock_prep->cytotoxicity Test Compound antimicrobial Antimicrobial Assays (e.g., MIC, MBC) stock_prep->antimicrobial Test Compound herbicidal Herbicidal Assays (e.g., Seed germination, plant growth) stock_prep->herbicidal Test Compound dose_response Dose-Response Studies (IC50/EC50 determination) cytotoxicity->dose_response Active Hit apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) dose_response->apoptosis Further Investigation cell_cycle Cell Cycle Analysis dose_response->cell_cycle Further Investigation ros ROS Production Measurement dose_response->ros Further Investigation kinase Kinase Inhibition Assays dose_response->kinase Further Investigation topoisomerase Topoisomerase Inhibition Assays dose_response->topoisomerase Further Investigation animal_model Animal Model Studies (e.g., Xenograft models for cancer) apoptosis->animal_model cell_cycle->animal_model ros->animal_model kinase->animal_model topoisomerase->animal_model toxicology Toxicology and Safety Profiling animal_model->toxicology

Caption: A generalized workflow for the biological screening of a novel chemical entity.

Future Directions

The significant biological activities exhibited by the broader class of quinoline derivatives suggest that this compound is a compound of interest for further investigation. Future research should focus on:

  • Confirmation of Herbicidal Activity: Rigorous testing against a panel of plant species to determine its efficacy and spectrum of activity as a herbicide.

  • Broad-Spectrum Biological Screening: Utilizing high-throughput screening methods to assess its activity against a wide range of biological targets, including cancer cell lines, microbial strains, and key enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of the chloro- and dichloromethyl- substituents to its biological activity.

  • Toxicological Profiling: A thorough evaluation of its cytotoxicity against non-cancerous cell lines and in vivo toxicity studies are essential to determine its therapeutic index and potential for further development.

References

Spectroscopic Profile of 3,6-Dichloro-8-(dichloromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3,6-dichloro-8-(dichloromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents predicted spectroscopic values and data from structurally analogous compounds to offer a valuable reference for researchers. It also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to chlorinated quinoline derivatives. This guide is intended to support synthetic chemists and drug development professionals in the characterization and quality control of this and related molecules.

Introduction

This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound prevalent in numerous biologically active molecules and pharmaceutical agents. The precise substitution pattern of chlorine atoms on both the quinoline core and the methyl substituent is expected to significantly influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the molecular behavior of this compound. This document serves as a foundational resource for its spectroscopic analysis.

Predicted and Comparative Spectroscopic Data

NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Protons on Quinoline RingPredicted Chemical Shift (ppm)
H-28.8 - 9.0
H-48.0 - 8.2
H-57.8 - 8.0
H-77.6 - 7.8
Dichloromethyl Proton (-CHCl₂)6.5 - 6.7

Note: Predictions are based on the analysis of substituted quinoline derivatives and the known electronic effects of chlorine substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon AtomPredicted Chemical Shift (ppm)
C-2150 - 152
C-3135 - 137
C-4128 - 130
C-4a148 - 150
C-5127 - 129
C-6130 - 132
C-7126 - 128
C-8133 - 135
C-8a146 - 148
Dichloromethyl Carbon (-CHCl₂)65 - 70

Note: These predictions are derived from computational models and data from related halogenated quinolines.

IR Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C=C (aromatic)1600 - 1620Medium
C=N (in ring)1500 - 1520Medium
C-Cl (aromatic)1000 - 1100Strong
C-Cl (aliphatic)700 - 800Strong

Note: These are general ranges for the indicated functional groups and may vary based on the specific molecular environment.

Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry (MS) Fragments

ParameterPredicted Value
Molecular FormulaC₁₀H₅Cl₄N
Exact Mass280.9146
Molecular Weight280.97
Predicted M+ Isotopic PatternA characteristic cluster of peaks due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes) will be observed. The relative intensities of the M, M+2, M+4, M+6, and M+8 peaks will be indicative of the number of chlorine atoms.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for solid organic compounds and specifically for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[4][5]

  • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4][5]

  • If the resulting spectrum has peaks that are too intense (saturated), the plate should be cleaned and a more dilute solution should be used.[5] If the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[5]

Data Acquisition:

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation and Introduction:

  • For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • The solution can be introduced into the ion source via a syringe pump at a low flow rate.

  • Alternatively, for GC-MS, the sample would be dissolved in a suitable solvent and injected into the gas chromatograph for separation prior to entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 50-500.

  • The presence of four chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature.[1][2][3]

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation start Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment ms->purity_assessment final_report Final Characterization Report structure_elucidation->final_report purity_assessment->final_report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While direct experimental spectroscopic data for this compound is currently scarce in the public domain, this guide provides a robust framework for its analysis. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a solid starting point for researchers. The detailed experimental protocols provide practical guidance for obtaining high-quality NMR, IR, and MS spectra. This technical guide aims to facilitate the research and development efforts involving this and similar halogenated quinoline compounds.

References

Substituted Dichloromethylquinolines: A Technical Review of Their Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the vast array of quinoline derivatives, those bearing a dichloromethyl group at the 2-position represent a class of compounds with potential therapeutic applications, particularly in the realms of anticancer and antimalarial drug discovery. The electron-withdrawing nature of the dichloromethyl group can significantly influence the chemical reactivity and biological interactions of the quinoline ring system, making these compounds intriguing candidates for further investigation. This technical guide provides a comprehensive review of the available scientific literature on substituted dichloromethylquinolines, focusing on their synthesis, biological evaluation, and structure-activity relationships.

Synthesis of Substituted Dichloromethylquinolines

The primary route for the synthesis of 2-(dichloromethyl)quinoline involves the direct chlorination of quinaldine (2-methylquinoline).

Experimental Protocol: Synthesis of 2-(Dichloromethyl)quinoline

Materials:

  • Quinaldine

  • Chloroform

  • Trichloroisocyanuric acid (TCCA)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Isopropanol

Procedure:

  • A solution of quinaldine (1 mole) in chloroform (350 ml) is heated to 60°C.

  • Trichloroisocyanuric acid (0.36 mole) is added portion-wise over 175 minutes while maintaining the temperature at 60°C.

  • The reaction mixture is stirred for an additional 45 minutes at 60°C and then allowed to cool.

  • Water (700 ml) and 50% potassium hydroxide (200 ml) are added with stirring until two clear layers are formed.

  • The aqueous phase is separated and extracted twice with chloroform (150 ml each).

  • The combined chloroform phases are washed with 10% HCl (350 ml) to remove any 2-monochloromethyl-quinoline.

  • The chloroform phase is dried over MgSO₄ and the solvent is removed under reduced pressure to yield crude 2-(dichloromethyl)quinoline.

  • The crude product can be purified by recrystallization from isopropanol.

This method provides a foundational protocol for accessing the 2-(dichloromethyl)quinoline core. The synthesis of substituted derivatives would typically involve starting with appropriately substituted quinaldines.

Biological Activities of Dichloromethylquinolines

The biological activities of quinoline derivatives are diverse, with prominent examples in anticancer and antimalarial therapies. While specific data on a wide range of substituted dichloromethylquinolines is limited in the public domain, the existing literature on related quinoline compounds provides valuable insights into their potential.

Anticancer Activity

Quinolines substituted at the C-2 position have demonstrated significant anticancer activity against a variety of cancer cell lines.[1] These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2]

  • Breast Cancer: MCF-7, MDA-MB-231[1]

  • Cervical Cancer: HeLa[1]

  • Lung Cancer: A549, H-460[1]

  • Colon Cancer: HCT-116, SW620[1]

  • Leukemia: K562, U937[1]

It is plausible that the dichloromethyl group at the C-2 position could contribute to or modulate the anticancer activity of the quinoline scaffold. Further screening of a library of substituted dichloromethylquinolines is warranted to explore this potential.

Antimalarial Activity

The quinoline core is central to some of the most important antimalarial drugs, such as chloroquine and mefloquine. These drugs are thought to interfere with the detoxification of heme in the malaria parasite.[3] Although specific antiplasmodial data for a broad range of substituted dichloromethylquinolines is scarce, research on structurally related compounds provides some indications. For instance, 2-phenoxy-3-trichloromethylquinoxalines have shown antiplasmodial activity.[4] One derivative, 2-dichloromethyl-3-(4-nitrophenoxy)quinoxaline, has been synthesized, suggesting that the dichloromethyl group is compatible with antiplasmodial activity.[4]

Structure-Activity Relationships (SAR)

For quinoline derivatives in general, structure-activity relationship studies have revealed key insights for both anticancer and antimalarial activities:

  • Anticancer SAR: The nature and position of substituents on the quinoline ring significantly impact cytotoxicity. For many 2-substituted quinolines, the specific substituent at the 2-position, along with other substitutions on the benzene portion of the quinoline ring, dictates the potency and selectivity against different cancer cell lines.[2]

  • Antimalarial SAR: For 4-aminoquinolines like chloroquine, the 7-chloro substituent is crucial for activity. The nature of the side chain at the 4-position also plays a critical role in drug accumulation and efficacy. While the mechanism of 2-substituted quinolines may differ, the overall electronic and steric profile of the molecule, influenced by substituents, will be a key determinant of its antiplasmodial activity.[3]

For dichloromethylquinolines specifically, a systematic SAR study would require the synthesis and biological evaluation of a library of analogs with diverse substituents at various positions of the quinoline ring.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (substituted dichloromethylquinolines) and a vehicle control.

  • After a specified incubation period (e.g., 48 or 72 hours), the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)

Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Procedure:

  • P. falciparum cultures are synchronized (e.g., to the ring stage).

  • The parasitized red blood cells are diluted to a specific parasitemia and hematocrit.

  • The cell suspension is added to 96-well plates containing serial dilutions of the test compounds.

  • The plates are incubated for 72 hours under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, the plates are frozen to lyse the red blood cells and release the parasite DNA.

  • A lysis buffer containing SYBR Green I is added to each well.

  • The fluorescence is measured using a fluorescence plate reader.

  • The IC50 values are calculated by comparing the fluorescence in the treated wells to that in the control wells.

Visualizations

Due to the limited specific data on signaling pathways and experimental workflows for substituted dichloromethylquinolines, the following diagrams represent general concepts applicable to the evaluation and potential mechanisms of quinoline derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Substituted Quinaldine reaction Chlorination start->reaction product Substituted Dichloromethylquinoline reaction->product purification Purification & Characterization product->purification anticancer Anticancer Assays purification->anticancer antimalarial Antimalarial Assays purification->antimalarial ic50 IC50/EC50 Determination anticancer->ic50 antimalarial->ic50 sar SAR Analysis ic50->sar

Caption: General workflow for the synthesis and evaluation of substituted dichloromethylquinolines.

signaling_pathway cluster_cancer Potential Anticancer Mechanisms DCMQ Dichloromethylquinoline Derivative Kinase Tyrosine Kinase DCMQ->Kinase Inhibition Topo Topoisomerase DCMQ->Topo Inhibition Tubulin Tubulin Polymerization DCMQ->Tubulin Inhibition Apoptosis Apoptosis Induction Kinase->Apoptosis Topo->Apoptosis Tubulin->Apoptosis

Caption: Putative anticancer mechanisms of action for quinoline derivatives.

Conclusion and Future Directions

Substituted dichloromethylquinolines represent an under-explored area within the broader field of quinoline chemistry and pharmacology. The available synthetic methodology provides a clear path for the generation of a diverse library of these compounds. While direct biological data is currently sparse, the well-established anticancer and antimalarial activities of other 2-substituted quinolines provide a strong rationale for their investigation.

Future research should focus on:

  • The synthesis of a diverse library of substituted 2-(dichloromethyl)quinolines with variations in the substitution pattern on the quinoline core.

  • Systematic in vitro screening of these compounds against a broad panel of cancer cell lines and Plasmodium falciparum strains.

  • Determination of quantitative structure-activity relationships to guide the design of more potent and selective analogs.

  • Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by active compounds.

Such a comprehensive approach will be crucial in determining the true therapeutic potential of this intriguing class of quinoline derivatives.

References

An In-depth Technical Guide to the Reactivity of the Dichloromethyl Group on a Quinoline Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties.[2] The dichloromethyl group (-CHCl₂) serves as a versatile, albeit underutilized, synthetic handle on the quinoline ring. Its geminal dichloride structure presents a unique electrophilic center, enabling a variety of transformations into other valuable functional groups. This technical guide provides a comprehensive overview of the core reactivity of the dichloromethyl group attached to a quinoline nucleus, focusing on hydrolysis, nucleophilic substitution, and other potential transformations. It includes generalized experimental protocols and illustrative data to guide researchers in leveraging this moiety for drug discovery and development.

Core Reactivity Principles

The reactivity of the dichloromethyl group is dominated by the electron-withdrawing inductive effect of the two chlorine atoms, which renders the central carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] The quinoline ring, being an electron-deficient aromatic system, further modulates this reactivity. The position of the -CHCl₂ group on the quinoline ring (e.g., on the benzene or pyridine part) will influence the stability of potential reaction intermediates, such as carbocations, through resonance effects. Reactions typically proceed via nucleophilic substitution pathways (Sₙ1 or Sₙ2) or elimination, depending on the substrate, nucleophile, and reaction conditions.[4]

Major Reaction Pathways

Hydrolysis to Formyl Group

One of the most synthetically useful transformations of a dichloromethyl group on an aromatic ring is its hydrolysis to the corresponding aldehyde (formyl group). This reaction provides a direct route to quinoline carbaldehydes, which are key intermediates for synthesizing a wide array of derivatives.

The reaction generally proceeds by a two-step nucleophilic substitution, where water or hydroxide ions act as the nucleophile.[5] The initial substitution forms a highly unstable α-chloro-α-hydroxy intermediate, which rapidly eliminates HCl to yield the final aldehyde. The mechanism can have Sₙ1 or Sₙ2 character. Given the "benzylic-like" position on the quinoline ring, an Sₙ1 pathway involving a resonance-stabilized α-chloro carbocation is plausible, particularly under acidic or neutral conditions.

hydrolysis_mechanism start Quinoline-CHCl₂ carbocation α-chloro carbocation (Resonance Stabilized) start->carbocation Slow, Sₙ1-like intermediate Gem-chlorohydrin Intermediate carbocation->intermediate Fast product Quinoline-CHO (Aldehyde) intermediate->product Fast Elimination h2o_node1 H₂O h2o_node2 H₂O hcl_node1 - Cl⁻ hcl_node2 - HCl

Caption: Proposed Sₙ1-like mechanism for the hydrolysis of a dichloromethylquinoline.

Table 1: Summary of Hydrolysis Conditions

Catalyst/MediumTemperatureTypical OutcomeNotes
Concentrated H₂SO₄Moderate (50-100 °C)Clean conversion to aldehydeCommon and effective method for gem-dihalides.
Aqueous Base (e.g., NaOH, Na₂CO₃)ElevatedAldehyde formationRisk of side reactions (e.g., Cannizzaro reaction) if the product aldehyde is sensitive to base.[6]
Water with Phase-Transfer CatalystElevatedAldehyde formationUseful for substrates with low aqueous solubility.
Formic Acid / WaterRefluxAldehyde formationMild acidic conditions.

Generalized Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the dichloromethylquinoline substrate (1.0 eq).

  • Reagent Addition : Carefully add concentrated sulfuric acid (5-10 volumes) to the flask while cooling in an ice bath.

  • Heating : Once the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Extraction : Neutralize the aqueous solution with a saturated solution of sodium carbonate or sodium hydroxide until pH 7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the quinoline carbaldehyde.

Nucleophilic Substitution

The two chlorine atoms can be displaced by a variety of nucleophiles, providing access to a diverse range of functional groups. The reaction can proceed in a stepwise manner, allowing for the potential synthesis of mono-substituted intermediates (-CHCl-Nu) or fully substituted products (-CH(Nu)₂). The choice between Sₙ1 and Sₙ2 pathways depends on factors like the strength of the nucleophile, solvent polarity, and steric hindrance.[4][7] Strong, anionic nucleophiles tend to favor the Sₙ2 mechanism, while weaker, neutral nucleophiles in polar protic solvents may favor an Sₙ1 pathway.

substitution_workflow start Quinoline-CHCl₂ conditions Select Nucleophile (Nu⁻) & Conditions start->conditions mono_sub Mono-substitution (Quinoline-CHCl-Nu) conditions->mono_sub 1 eq. Nu⁻ Controlled Temp. di_sub Di-substitution (Quinoline-CH(Nu)₂) conditions->di_sub >2 eq. Nu⁻ Elevated Temp. mono_sub->di_sub Further Reaction

Caption: General workflow for nucleophilic substitution on a dichloromethylquinoline.

Table 2: Potential Nucleophilic Substitutions and Products

NucleophileReagent ExampleProduct Functional GroupPotential Application
Alkoxide (RO⁻)Sodium methoxide (NaOMe)Acetal/KetalProtecting group for the aldehyde.
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)Thioacetal/ThioketalUseful in synthesis; can be reduced to methylene.
Cyanide (CN⁻)Sodium cyanide (NaCN)DicyanomethylPrecursor to malonates and carboxylic acids.
Amine (R₂NH)Diethylamine (Et₂NH)Aminal / EnamineAccess to nitrogen-containing derivatives.
Azide (N₃⁻)Sodium azide (NaN₃)Gem-diazidePrecursor to tetrazoles or can be reduced to amines.

Generalized Experimental Protocol: Thioacetal Formation

  • Reaction Setup : In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the dichloromethylquinoline substrate (1.0 eq) in a suitable anhydrous solvent like THF or DMF.

  • Nucleophile Preparation : In a separate flask, prepare the nucleophile. For example, add thiophenol (2.1 eq) to a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C and stir for 30 minutes.

  • Reaction : Transfer the prepared sodium thiophenoxide solution to the solution of the substrate via cannula at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up : Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction : Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification : Concentrate the solvent under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel to yield the desired dithioacetal.

Other Potential Transformations

Oxidation

Direct oxidation of the dichloromethyl group is challenging. However, it is a precursor to the formyl group, which can be readily oxidized to a carboxylic acid. This two-step, one-pot procedure (hydrolysis followed by oxidation) is a powerful method for converting a dichloromethylquinoline into a quinolinecarboxylic acid.

logical_relationship start Quinoline-CHCl₂ aldehyde Quinoline-CHO (Aldehyde) start->aldehyde Hydrolysis thioacetal Quinoline-CH(SR)₂ (Thioacetal) start->thioacetal Thiolation (2 eq. RS⁻) acid Quinoline-COOH (Carboxylic Acid) aldehyde->acid Oxidation (e.g., KMnO₄, DMP) methylene Quinoline-CH₃ (Methyl) thioacetal->methylene Reductive Desulfurization (e.g., Raney Ni)

Caption: Key functional group interconversions starting from a dichloromethylquinoline.

Table 3: Common Oxidants for Aldehydes

ReagentConditionsAdvantages
Potassium Permanganate (KMnO₄)Basic, aqueousInexpensive, powerful oxidant.
Jones Reagent (CrO₃ in H₂SO₄/acetone)Acidic, acetoneFast and high-yielding.
Dess-Martin Periodinane (DMP)Neutral, CH₂Cl₂Very mild, tolerates many functional groups.[8]
Swern Oxidation VariantsLow temp, DMSO-basedMild, avoids heavy metals.[9]
Reductive Dehalogenation

The dichloromethyl group can be reduced to a chloromethyl (-CH₂Cl) or a methyl (-CH₃) group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) with a base to neutralize the HCl formed, or using metal-based reducing agents like zinc in acetic acid.

Conclusion and Outlook

The dichloromethyl group on a quinoline ring is a potent electrophilic center that serves as a gateway to several crucial functional groups, most notably the formyl and carboxylic acid moieties. Through straightforward hydrolysis and nucleophilic substitution reactions, researchers can access a wide chemical space essential for structure-activity relationship (SAR) studies in drug development. The generalized protocols and reactivity patterns outlined in this guide provide a foundational framework for scientists to harness the synthetic potential of dichloromethylquinolines in the pursuit of novel therapeutic agents.

References

In-Depth Technical Guide to the Potential Applications of Chlorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of applications, primarily driven by their significant biological activities. The incorporation of chlorine atoms onto the quinoline scaffold profoundly influences their physicochemical properties and pharmacological effects, leading to potent antimalarial, anticancer, and antibacterial agents. This technical guide provides a comprehensive overview of the current research, quantitative data, experimental protocols, and mechanisms of action associated with these promising compounds.

Medicinal Chemistry Applications

The chlorinated quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The position and number of chlorine substituents, along with other functional groups, dictate the specific biological targets and overall efficacy.

Antimalarial Activity

Chlorinated quinolines have historically been at the forefront of antimalarial drug discovery. The 4-aminoquinoline derivative, chloroquine, was a cornerstone of malaria treatment for decades. Although resistance has emerged, the 7-chloroquinoline moiety remains a critical pharmacophore in the development of new antimalarial drugs.

The primary mechanism of action for many antimalarial quinolines involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin crystals. Chlorinated quinolines, like chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite. There, they bind to heme, preventing its polymerization. The accumulation of the toxic quinoline-heme complex leads to oxidative stress, membrane damage, and ultimately, parasite death.[1]

Table 1: Antimalarial Activity of Selected Chlorinated Quinoline Derivatives

CompoundParasite StrainIC50 (µM)Reference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaPlasmodium falciparum (chloroquine-resistant)1.2[2]
4,7-dichloroquinolineP. falciparum (chloroquine-sensitive)0.0067[3]
4,7-dichloroquinolineP. falciparum (chloroquine-resistant)0.0085[3]
Chloroquine Acetamide Hybrid 26P. falciparum NF54 (chloroquine-sensitive)1.29[4]
[(7-Chloroquinolin-4-yl)amino]chalcone 13-7.93 (µg/mL)[5]
[(7-Chloroquinolin-4-yl)amino]chalcone 17-7.11 (µg/mL)[5]
[(7-Chloroquinolin-4-yl)amino]chalcone 19-6.95 (µg/mL)[5]
7-chloro-N-(1H-1,2,4-triaz-ol-3-yl)-quinolin-4-amine (4)P. falciparum42.61[6]
3-[(7-chloroquinolin-4-yl)amino]-6-methyl-2-thioxo- 2,5-dihydro pyrimidin-4(3H)-one (9)P. falciparum11.92[6]
Anticancer Activity

The planar quinoline ring system allows for intercalation into DNA, and its derivatives can inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases. The presence of chlorine atoms can enhance the lipophilicity and cell permeability of these compounds, contributing to their cytotoxic effects.

Several 7-chloroquinoline derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[7] For instance, some derivatives have been shown to downregulate the expression of proteins involved in tumor progression, such as Lumican.[8]

Table 2: Anticancer Activity of Selected Chlorinated Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
7-Chloroquinolinehydrazone ISF-295 (CNS cancer)0.688 (µg/cm³)[9]
7-Chloroquinolinehydrazone 23NCI-60 panelSubmicromolar GI50[9]
Morita-Baylis-Hillman adduct 11HL-604.60[10]
Morita-Baylis-Hillman adduct 14HL-60-[10]
7-Chloroquinoline derivative 3HCT-116 (colon carcinoma)23.39[6]
7-Chloroquinoline derivative 6HCT-116 (colon carcinoma)27.26[6]
7-Chloroquinoline derivative 9HCT-116 (colon carcinoma)21.41[6]
7-Chloroquinoline derivative 3MCF-7 (human breast cancer)14.68[6]
7-Chloroquinoline derivative 7MCF-7 (human breast cancer)14.53[6]
7-Chloroquinoline derivative 9MCF-7 (human breast cancer)7.54[6]
Quinoline and Benzothiazole hybrid 5cMCF7 (mammary gland)12.73[11]
Quinoline and Benzothiazole hybrid 5fMCF7 (mammary gland)13.78[11]
Quinoline and Benzothiazole hybrid 5iMCF7 (mammary gland)10.65[11]
Antibacterial Activity

Chlorinated quinoline derivatives have also emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Their mode of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Table 3: Antibacterial Activity of Selected Chlorinated Quinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoline derivative 11S. aureus6.25[12]
Quinoline derivative 93a-cS. aureus, E. coli2[12]
Quinoline-2-one derivative 6cMRSA, VRE0.75[13]
Quinoline-2-one derivative 6cMRSE2.50[13]
Quinoline-2-one derivative 6lMRSA, VRE1.50[13]
Quinoline-2-one derivative 6lMRSE3.0[13]
Quinoline derivative 2MRSA, MRSE, VRE3.0[14]
Quinoline derivative 6MRSA1.5[14]
Quinoline derivative 6C. difficile1.0[14]
Quinolone coupled hybrid 5dGram-positive and Gram-negative strains0.125–8[15]

Applications in Agriculture

Chlorinated quinoline derivatives are being explored for their potential as next-generation pesticides and herbicides. Their biological activity is not limited to human pathogens, and certain derivatives have shown potent insecticidal and fungicidal properties. For example, some chlorinated quinolines have been found to be active against the red palm weevil (Rhynchophorus ferrugineus) and the fungus Fusarium oxysporum, which are significant agricultural pests.[16]

Table 4: Pesticidal Activity of Selected Chlorinated Quinoline Derivatives

CompoundTarget OrganismLC50Reference
4,7-dichloroquinolineAnopheles stephensi (larvae I)4.408 µM/mL[3]
4,7-dichloroquinolineAnopheles stephensi (pupae)7.958 µM/mL[3]
4,7-dichloroquinolineAedes aegypti (larvae I)5.016 µM/mL[3]
4,7-dichloroquinolineAedes aegypti (pupae)10.669 µM/mL[3]

Experimental Protocols

Synthesis of 2-Chloro-3-formyl-8-methyl Quinoline

This protocol describes the synthesis of a key intermediate used in the preparation of various biologically active quinoline derivatives, employing the Vilsmeier-Haack reaction.[17]

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • ortho-Methyl acetanilide

  • Ice-cold water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a flask equipped with a drying tube, cool 5 mL of DMF to 0°C.

  • Slowly add 18 mL of POCl₃ to the cooled DMF with constant stirring.

  • To this Vilsmeier reagent, add 4 g of ortho-methyl acetanilide.

  • Reflux the reaction mixture using an air condenser for 6–8 hours, maintaining the temperature between 80–90°C.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-3-formyl-8-methyl quinoline.

In Vitro Antimalarial Activity Assay (pLDH Assay)

This method is used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., NF54 strain)

  • Human red blood cells

  • Complete culture medium (RPMI-1640 supplemented with HEPES, D-glucose, sodium bicarbonate, gentamycin, and human serum)

  • Test compounds dissolved in DMSO

  • Quinine (as a positive control)

  • Parasite lactate dehydrogenase (pLDH) assay reagents

Procedure:

  • Maintain asynchronous P. falciparum cultures in human red blood cells in complete culture medium at 37°C in a 5% CO₂ environment.

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add the parasite culture to the wells containing the test compounds and controls.

  • Incubate the plates for 48 hours at 37°C.

  • Following incubation, perform the pLDH assay according to the manufacturer's instructions to determine parasite viability.

  • Measure the absorbance and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[18]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotics (as positive controls)

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare two-fold serial dilutions of the test compounds in CAMHB in the microtiter plates.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Signaling Pathways and Mechanisms of Action

Inhibition of Heme Polymerization in Malaria Parasites

Antimalarial_Mechanism cluster_vacuole Inside Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Heme Polymerase Heme_CQ_Complex Heme-Quinoline Complex Heme->Heme_CQ_Complex Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Oxidative Stress & Lysis Chloroquine Chlorinated Quinoline (e.g., Chloroquine) Chloroquine->Heme Binds to Food_Vacuole Parasite Food Vacuole (Acidic pH) Chloroquine->Food_Vacuole Accumulates via Weak Base Property Heme_CQ_Complex->Hemozoin Inhibits Polymerization Heme_CQ_Complex->Parasite_Death Toxicity

Caption: Mechanism of action of chlorinated quinolines in malaria.

Potential Anticancer Signaling Pathways

The anticancer mechanisms of chlorinated quinolines are multifaceted and can involve various signaling pathways. While a single definitive pathway is not universally applicable to all derivatives, a common theme is the induction of apoptosis and cell cycle arrest.

Anticancer_Mechanism ChlorinatedQuinoline Chlorinated Quinoline Derivative DNA_Intercalation DNA Intercalation ChlorinatedQuinoline->DNA_Intercalation Topoisomerase_Inhibition Topoisomerase Inhibition ChlorinatedQuinoline->Topoisomerase_Inhibition Kinase_Inhibition Protein Kinase Inhibition (e.g., EGFR, c-Met) ChlorinatedQuinoline->Kinase_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation ChlorinatedQuinoline->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_Inhibition->DNA_Damage CellCycle_Arrest Cell Cycle Arrest (G2/M phase) Kinase_Inhibition->CellCycle_Arrest Inhibition of Proliferation Signals DNA_Damage->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis ROS_Generation->Apoptosis Induces Oxidative Stress

Caption: Potential anticancer mechanisms of chlorinated quinolines.

This guide provides a foundational understanding of the vast potential of chlorinated quinoline derivatives. Further research is warranted to fully elucidate their mechanisms of action, optimize their therapeutic indices, and explore their applications in other scientific domains. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: 3,6-Dichloro-8-(dichloromethyl)quinoline as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,6-Dichloro-8-(dichloromethyl)quinoline is a highly functionalized quinoline derivative with significant potential as a precursor for the synthesis of a variety of novel heterocyclic compounds. The presence of reactive chloro- and dichloromethyl-substituents on the quinoline scaffold allows for diverse chemical transformations, making it an attractive starting material for the construction of fused heterocyclic systems. This document outlines a proposed synthetic pathway for the utilization of this compound in the synthesis of pyrazolo[4,3-c]quinolines, a class of compounds with recognized biological activities, including anti-inflammatory and anticancer properties.[1][2]

The key to the synthetic utility of this compound lies in the transformation of the dichloromethyl group into a formyl group, which can then undergo cyclization reactions with various nucleophiles to build fused heterocyclic rings.

Proposed Synthetic Pathway

The proposed pathway involves a two-step synthesis. The first step is the hydrolysis of the dichloromethyl group at the C-8 position of the quinoline ring to yield 3,6-dichloroquinoline-8-carbaldehyde. This aldehyde then serves as a key intermediate for the subsequent synthesis of the target heterocycle. The second step involves the condensation and cyclization of the 8-formylquinoline derivative with hydrazine hydrate to afford the corresponding 6-chloro-1H-pyrazolo[4,3-c]quinoline.

Data Presentation

The following table summarizes the key compounds in the proposed synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State (Hypothetical)
This compoundC₁₀H₅Cl₄N280.97Crystalline solid
3,6-Dichloroquinoline-8-carbaldehydeC₁₀H₅Cl₂NO226.06Yellow solid
6-Chloro-1H-pyrazolo[4,3-c]quinolineC₁₀H₆ClN₃203.63Off-white solid

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloroquinoline-8-carbaldehyde

This protocol describes the hydrolysis of the dichloromethyl group of this compound to a formyl group.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 3.56 mmol).

  • Carefully add 20 mL of concentrated sulfuric acid to the flask while stirring.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice in a beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 3,6-dichloroquinoline-8-carbaldehyde.

Protocol 2: Synthesis of 6-Chloro-1H-pyrazolo[4,3-c]quinoline

This protocol details the cyclization of 3,6-dichloroquinoline-8-carbaldehyde with hydrazine hydrate to form the pyrazolo[4,3-c]quinoline ring system.

Materials:

  • 3,6-Dichloroquinoline-8-carbaldehyde

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3,6-dichloroquinoline-8-carbaldehyde (0.5 g, 2.21 mmol) in 20 mL of ethanol.

  • Add hydrazine hydrate (0.28 mL, 4.42 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-chloro-1H-pyrazolo[4,3-c]quinoline. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Mandatory Visualization

G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Cyclization A This compound C 3,6-Dichloroquinoline-8-carbaldehyde A->C Hydrolysis B H2SO4, H2O D 3,6-Dichloroquinoline-8-carbaldehyde F 6-Chloro-1H-pyrazolo[4,3-c]quinoline D->F Cyclization E Hydrazine Hydrate

Caption: Proposed synthetic pathway for 6-chloro-1H-pyrazolo[4,3-c]quinoline.

G start Start reaction_setup Reaction Setup (Reactants + Solvent) start->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: General experimental workflow for synthesis and purification.

This compound represents a promising, yet underexplored, precursor for the synthesis of novel heterocyclic compounds. The outlined protocols for the synthesis of a pyrazolo[4,3-c]quinoline derivative provide a foundational methodology that can be adapted for the creation of a library of analogous compounds. Further derivatization of the chloro-substituents on the quinoline and pyrazole rings could lead to the discovery of new chemical entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for Reactions Involving 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the chemical modification of 3,6-Dichloro-8-(dichloromethyl)quinoline, a versatile intermediate in the synthesis of novel quinoline derivatives with potential therapeutic applications. The protocols focus on the conversion of the dichloromethyl group to a carboxaldehyde and its subsequent transformation into a Schiff base, a common scaffold in medicinal chemistry.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The compound this compound serves as a valuable starting material for the synthesis of various substituted quinolines. The dichloromethyl group at the 8-position is a key functional handle that can be readily converted into a highly reactive aldehyde group. This aldehyde can then be used in a variety of subsequent reactions to introduce diverse functionalities, leading to the generation of libraries of novel compounds for drug discovery screening. This document outlines protocols for the hydrolysis of this compound to 3,6-dichloroquinoline-8-carboxaldehyde and the subsequent synthesis of a representative Schiff base derivative.

Chemical Properties of this compound

A summary of the key chemical and physical properties of the starting material is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₅Cl₄N
Molecular Weight 280.97 g/mol
Appearance Solid
Melting Point 129-131 °C
Solubility Soluble in Chloroform, Ethyl Acetate

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloroquinoline-8-carboxaldehyde

This protocol describes the hydrolysis of the dichloromethyl group of this compound to yield the corresponding carboxaldehyde. This transformation is a crucial first step in the functionalization of the starting material.

Workflow for the Synthesis of 3,6-Dichloroquinoline-8-carboxaldehyde

G start Start: 3,6-Dichloro-8- (dichloromethyl)quinoline reagents Reagents: - Concentrated Sulfuric Acid start->reagents Add reaction Reaction: - Stir at room temperature - Heat to 100-110°C reagents->reaction Initiate workup Work-up: - Cool to room temperature - Pour onto crushed ice - Neutralize with NaHCO₃ reaction->workup Proceed to extraction Extraction: - Extract with Dichloromethane workup->extraction Continue to purification Purification: - Dry over Na₂SO₄ - Evaporate solvent - Column chromatography extraction->purification Followed by product Product: 3,6-Dichloroquinoline-8- carboxaldehyde purification->product Yields

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cautiously add this compound (1.0 eq) to concentrated sulfuric acid (10-20 volumes).

  • Stir the mixture at room temperature for 30 minutes until the solid is completely dissolved.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3,6-dichloroquinoline-8-carboxaldehyde.

Expected Yield: 75-85%

Characterization Data for 3,6-Dichloroquinoline-8-carboxaldehyde: (Note: Specific analytical data should be acquired upon synthesis and compared with literature values if available, or fully characterized if it is a novel compound).

PropertyExpected Value/Technique
Appearance Yellowish solid
¹H NMR Signals corresponding to aromatic protons and the aldehyde proton (~10 ppm)
¹³C NMR Signals for quinoline carbons and the aldehyde carbonyl carbon (~190 ppm)
Mass Spectrometry Molecular ion peak corresponding to C₁₀H₅Cl₂NO
Protocol 2: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of a Schiff base from 3,6-dichloroquinoline-8-carboxaldehyde and a primary amine, using aniline as a representative example. Schiff bases are valuable intermediates in organic synthesis and are known to exhibit a range of biological activities.[3]

Workflow for the Synthesis of a Schiff Base Derivative

G start Start: 3,6-Dichloroquinoline-8- carboxaldehyde reagents Reagents: - Aniline - Ethanol - Glacial Acetic Acid (catalyst) start->reagents Add reaction Reaction: - Reflux for 2-4 hours reagents->reaction Initiate workup Work-up: - Cool to room temperature - Collect precipitate by filtration reaction->workup Proceed to purification Purification: - Wash with cold ethanol - Recrystallize from ethanol workup->purification Followed by product Product: N-((3,6-dichloroquinolin-8-yl)methylene)aniline purification->product Yields

Caption: Workflow for the synthesis of a Schiff base from 3,6-dichloroquinoline-8-carboxaldehyde.

Materials:

  • 3,6-Dichloroquinoline-8-carboxaldehyde

  • Aniline

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Cold Ethanol for washing

Procedure:

  • Dissolve 3,6-dichloroquinoline-8-carboxaldehyde (1.0 eq) in absolute ethanol (20 mL) in a round-bottom flask.

  • To this solution, add aniline (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a condenser and reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base, N-((3,6-dichloroquinolin-8-yl)methylene)aniline.

Expected Yield: 80-95%

Characterization Data for N-((3,6-dichloroquinolin-8-yl)methylene)aniline: (Note: Specific analytical data should be acquired upon synthesis and compared with literature values if available, or fully characterized if it is a novel compound).

PropertyExpected Value/Technique
Appearance Crystalline solid
¹H NMR Signals for aromatic protons and the imine proton (~8.5-9.0 ppm)
¹³C NMR Signals for quinoline and aniline carbons, and the imine carbon (~160 ppm)
Mass Spectrometry Molecular ion peak corresponding to C₁₆H₁₀Cl₂N₂

Potential Applications and Biological Activity

Quinoline-based Schiff bases are of significant interest in drug discovery due to their diverse pharmacological activities.[3] Studies have shown that various substituted quinoline derivatives exhibit promising anticancer and antimicrobial properties.[4][5]

Anticancer Activity: Quinoline Schiff bases have been reported to exhibit cytotoxicity against various cancer cell lines. For instance, certain quinoline-based Schiff bases have shown promising results against breast cancer (MCF-7) and lung cancer (A-549) cell lines.[4][5] The mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation.[3]

Antimicrobial Activity: The quinoline scaffold is a core component of several antibacterial and antifungal agents.[2] Chloro-substituted quinoline derivatives, in particular, have demonstrated significant antimicrobial activity. The Schiff base derivatives of quinoline carboxaldehydes are also known to possess antibacterial and antifungal properties, making them attractive candidates for the development of new anti-infective agents.

Data on Biological Activity of Related Compounds:

Compound TypeBiological ActivityCell Line/OrganismReported IC₅₀/MIC
Quinoline-3-carbonitrile derivativesAnticancerSMMC-7721Excellent selective cytotoxicity
Quinoline Schiff bases and their metal complexesAnticancerA-549 and MCF-7Cu-complex showed prominent results
2-Oxo-quinoline-3-Schiff base derivativesAnticancerNCI-H460IC₅₀ = 5.16 - 35.52 µM
7-Chloroquinoline derivativesAntimicrobialS. aureus, E. coliModerate to good activity

Researchers are encouraged to perform biological screening of the newly synthesized compounds based on these protocols to explore their therapeutic potential.

Conclusion

The protocols outlined in these application notes provide a reliable and efficient methodology for the synthesis of 3,6-dichloroquinoline-8-carboxaldehyde and its subsequent conversion to a Schiff base derivative. These compounds represent valuable building blocks for the development of novel quinoline-based therapeutic agents. The provided workflows and data tables offer a clear guide for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into the biological activities of these and related derivatives is warranted to fully elucidate their potential as drug candidates.

References

Application Notes and Protocols for 3,6-Dichloro-8-(dichloromethyl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the medicinal chemistry applications of 3,6-dichloro-8-(dichloromethyl)quinoline is limited in publicly available literature. The following application notes and protocols are based on the well-established activities of structurally related chloro- and dichloromethyl-substituted quinoline derivatives and serve as a hypothetical guide for potential research directions.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with a wide range of documented biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6][7] The presence of halogen substituents, such as chlorine, and alkyl groups on the quinoline scaffold has been shown to significantly influence their pharmacological profiles.[8][9] This document outlines potential applications and experimental protocols for the investigation of this compound, a molecule possessing both chloro and dichloromethyl substitutions, suggesting its potential as a lead compound for drug discovery.

Hypothetical Applications

Based on the known bioactivities of analogous quinoline compounds, this compound is proposed as a candidate for investigation in the following areas:

  • Anticancer Agent: Numerous substituted quinolines have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][2][3][10][11] The chloro-substituents on the quinoline ring are often associated with enhanced anticancer activity.[8] It is hypothesized that this compound could exhibit antiproliferative activity by inducing apoptosis or inhibiting key signaling pathways involved in cancer progression.

  • Antimalarial Agent: The quinoline core is the backbone of several established antimalarial drugs like chloroquine.[9] Halogenated quinolines, in particular, have shown significant activity against Plasmodium falciparum.[12] The mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole.[13] this compound could potentially interfere with this process.

Quantitative Data from Structurally Related Quinoline Derivatives

To provide a context for the potential potency of substituted quinolines, the following table summarizes the in vitro anticancer and antimalarial activities of various related compounds as reported in the literature.

Compound Class Specific Derivative Biological Activity Cell Line / Strain IC50 / EC50 Value Reference
Substituted Quinolines6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineAnticancerT47D (Breast Cancer)16 ± 3 nM[1]
2-Phenylquinolin-4-amine DerivativesCompound 7aApoptosis Induction-EC50 = 6.06 µM[10]
2-Phenylquinolin-4-amine DerivativesCompound 7dApoptosis Induction-EC50 = 6.69 µM[10]
2-Phenylquinolin-4-amine DerivativesCompound 7aAntiproliferativeHT-29 (Colon Cancer)IC50 = 8.12 µM[10]
2-Phenylquinolin-4-amine DerivativesCompound 7dAntiproliferativeHT-29 (Colon Cancer)IC50 = 9.19 µM[10]
Substituted Quinoline DerivativesCompound 4fEGFR Inhibition-IC50 = 0.015 ± 0.001 µM[11]
2-ArylquinolinesQuinoline 13CytotoxicityHeLa (Cervical Cancer)IC50 = 8.3 µM[3]
2-ArylquinolinesQuinoline 12CytotoxicityPC3 (Prostate Cancer)IC50 = 31.37 µM[3]
Amino-quinoline DerivativesCompound 40aAntimalarialP. falciparum (3D7)IC50 = 0.25 µM[13]
Halogenated Thiaplakortone A AnalogsCompound 5 (mono-brominated)AntimalarialP. falciparum (Dd2)IC50 = 0.058 µM[12]

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

1. In Vitro Anticancer Activity (MTT Assay)

This protocol is adapted from standard procedures used for evaluating the cytotoxicity of quinoline derivatives.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, PC-3)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Test compound (this compound) dissolved in DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in the culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value using non-linear regression analysis.

2. In Vitro Antimalarial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay for Plasmodium falciparum.

  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

  • Materials:

    • P. falciparum strains (e.g., 3D7 and Dd2)

    • Human erythrocytes (O+)

    • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

    • SYBR Green I dye

    • Lysis buffer (Tris buffer with saponin, Triton X-100, and EDTA)

    • 96-well microplates

    • Test compound dissolved in DMSO

  • Procedure:

    • Maintain asynchronous parasite cultures in human erythrocytes.

    • Prepare serial dilutions of the test compound in the culture medium in a 96-well plate.

    • Add the parasitized erythrocyte suspension (2% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.

    • Add SYBR Green I in lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

    • Calculate the percentage of parasite growth inhibition and determine the IC50 values.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be targeted by a quinoline-based anticancer agent and a general workflow for screening such compounds.

anticancer_pathway Quinoline This compound EGFR EGFR Quinoline->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by a quinoline derivative.

experimental_workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening (e.g., MTT Assay, Antimalarial Assay) Start->InVitro Hit_ID Hit Identification (IC50 < Threshold) InVitro->Hit_ID Hit_ID->Start Inactive Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit_ID->Mechanism Active Lead_Opt Lead Optimization (SAR Studies) Mechanism->Lead_Opt InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Lead_Opt->InVitro End Preclinical Candidate InVivo->End

Caption: General workflow for the preclinical evaluation of a novel quinoline derivative.

References

Application Notes and Protocols for the Derivatization of 3,6-Dichloro-8-(dichloromethyl)quinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3] The subject of these application notes, 3,6-Dichloro-8-(dichloromethyl)quinoline, presents a versatile starting material for the generation of novel small molecule libraries for drug discovery. Its three distinct reactive sites—the chlorine atoms at the C3 and C6 positions and the dichloromethyl group at the C8 position—offer opportunities for selective chemical modifications to explore the structure-activity relationship (SAR) and develop potent and selective therapeutic agents.

This document provides detailed protocols for the strategic derivatization of this compound. The methodologies focus on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and the transformation of the dichloromethyl group. Furthermore, we present a hypothetical biological evaluation targeting a relevant signaling pathway to guide the screening of the synthesized derivatives.

Derivatization Strategies

The derivatization of this compound can be strategically approached at three key positions:

  • C6 Position: The chlorine atom at the C6 position is anticipated to be more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the C3 chlorine, which is influenced by the electron-withdrawing nitrogen atom. This allows for selective functionalization at this position.

  • C3 Position: Following derivatization at the C6 position, the C3 chlorine can be targeted under more forcing reaction conditions, enabling the synthesis of di-substituted quinolines.

  • C8 Position: The dichloromethyl group is a versatile handle that can be readily converted into an aldehyde (formyl) group. This aldehyde can then serve as a key intermediate for a variety of subsequent transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, to introduce further diversity.

The overall workflow for the synthesis and evaluation of a focused library of derivatives is depicted below.

experimental_workflow start This compound sub_C6 Nucleophilic Substitution at C6 start->sub_C6 couple_C6 Pd-Catalyzed Coupling at C6 start->couple_C6 mod_C8 Modification of C8-Dichloromethyl Group start->mod_C8 deriv_C6_amine C6-Amine Derivatives sub_C6->deriv_C6_amine deriv_C6_aryl C6-Aryl/Alkyl Derivatives couple_C6->deriv_C6_aryl deriv_C8_aldehyde C8-Formyl Derivative mod_C8->deriv_C8_aldehyde final_compounds Final Compound Library deriv_C6_amine->final_compounds deriv_C6_aryl->final_compounds further_deriv Further Derivatization of C8-Aldehyde deriv_C8_aldehyde->further_deriv further_deriv->final_compounds screening Biological Screening (e.g., Kinase Assays) final_compounds->screening

Figure 1: Experimental workflow for derivatization and screening.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution at the C6 Position with Morpholine

This protocol describes the selective substitution of the C6-chloro group with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DMF, add morpholine and potassium carbonate.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 6-morpholino-3-chloro-8-(dichloromethyl)quinoline.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position with Phenylboronic Acid

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group at the C6 position.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound, phenylboronic acid, Pd(dppf)Cl2, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the filtrate with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to obtain 3-chloro-6-phenyl-8-(dichloromethyl)quinoline.

Protocol 3: Conversion of the 8-(dichloromethyl) Group to an 8-Formyl Group

This protocol describes the hydrolysis of the dichloromethyl group to an aldehyde.

Materials:

  • This compound (or a C6-derivatized analogue) (1.0 eq)

  • Concentrated sulfuric acid

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Carefully add the starting quinoline derivative to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish (monitor by TLC).

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic layers and carefully wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the corresponding 8-formylquinoline derivative. Further purification by column chromatography may be necessary.

Data Presentation: Hypothetical Library of Derivatives

The following table summarizes hypothetical data for a small library of compounds synthesized using the protocols described above. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against a hypothetical tyrosine kinase.

Compound IDR1 (C6-substituent)R2 (C8-substituent)Yield (%)IC50 (nM)
SM-1 -Cl-CHCl2->10,000
A-1 Morpholino-CHCl2781,250
A-2 Piperidinyl-CHCl282980
B-1 Phenyl-CHCl275550
B-2 4-Methoxyphenyl-CHCl272320
C-1 -Cl-CHO858,500
C-2 Morpholino-CHO88950
C-3 4-Methoxyphenyl-CHO83280

Biological Context: Targeting Kinase Signaling Pathways

Many quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4] The synthesized derivatives of this compound can be screened for their inhibitory activity against a panel of kinases. A plausible target could be a receptor tyrosine kinase (RTK) involved in cell proliferation and survival.

Below is a simplified diagram of a hypothetical RTK signaling pathway that could be targeted by the synthesized quinoline derivatives.

signaling_pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Quinoline Derivative (e.g., Compound C-3) inhibitor->rtk

Figure 2: Hypothetical RTK signaling pathway targeted by quinoline derivatives.

The synthesized compounds could be evaluated in enzymatic assays to determine their IC50 values against the target kinase. Promising candidates would then be profiled in cell-based assays to assess their anti-proliferative effects and further elucidate their mechanism of action. This integrated approach of chemical synthesis and biological evaluation is fundamental to modern drug discovery.

References

Application Notes and Protocols for the Quantification of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,6-Dichloro-8-(dichloromethyl)quinoline. The following methods are proposed as robust starting points for method development and validation, leveraging common analytical instrumentation in pharmaceutical and chemical research laboratories. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a halogenated quinoline derivative. Accurate and precise quantification of this compound is crucial for various aspects of drug development and chemical research, including purity assessments, stability studies, and pharmacokinetic analyses. The analytical methods detailed below are designed to provide reliable and reproducible quantitative data.

Analytical Methods

Two complementary methods are proposed for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. This method is suitable for routine quality control and purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for trace-level quantification and impurity profiling. This technique is well-suited for the analysis of volatile and semi-volatile compounds.

HPLC-UV Method

This section details a proposed HPLC-UV method for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed HPLC-UV method. These values are typical for a validated method and should be established during method validation.

ParameterExpected Performance
Linearity (R²) > 0.999
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (RSD) < 2%
Inter-day Precision (RSD) < 3%
Accuracy (Recovery) 98 - 102%
Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (0.1%)

3.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

3.2.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: 60% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 60% B

    • 12.1-15 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 235 nm (based on UV absorbance characteristics of similar quinoline derivatives)

3.2.4. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (60% Acetonitrile in water with 0.1% formic acid) to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known weight in methanol to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method

This section outlines a proposed GC-MS method, which offers higher sensitivity and specificity, making it suitable for trace analysis and impurity identification.

Quantitative Data Summary

The following table presents the expected quantitative performance for the proposed GC-MS method.

ParameterExpected Performance
Linearity (R²) > 0.998
Range 0.05 - 10 µg/mL
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 7%
Accuracy (Recovery) 95 - 105%
Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • Toluene or Dichloromethane (GC grade)

  • Internal Standard (e.g., 2,4,5-Trichlorobiphenyl)

4.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

4.2.3. Chromatographic Conditions

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MSD Transfer Line Temperature: 290 °C

4.2.4. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z): To be determined based on the mass spectrum of this compound. Expected ions would include the molecular ion and characteristic fragment ions.

4.2.5. Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of toluene.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in toluene.

  • Working Standards: Prepare a series of working standards by diluting the stock solutions with toluene to achieve concentrations within the desired linear range (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Spike each standard with the internal standard to a final concentration of 1 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known weight in toluene to achieve a target concentration within the calibration range. Spike with the internal standard to a final concentration of 1 µg/mL.

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C D Weigh Sample E Prepare Sample Solution D->E F Filter Samples E->F G Inject Standards & Samples F->G H Data Acquisition G->H I Integrate Peaks H->I J Generate Calibration Curve I->J K Quantify Sample Concentration I->K J->K L Generate Report K->L

Caption: Workflow for HPLC-UV Quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Reference & Internal Standards B Prepare Stock Solutions A->B C Prepare Spiked Working Standards B->C F Inject Standards & Samples C->F D Weigh Sample E Prepare Spiked Sample Solution D->E E->F G Data Acquisition (SIM Mode) F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Sample Concentration H->J I->J K Generate Report J->K

Caption: Workflow for GC-MS Quantification.

Conclusion

The HPLC-UV and GC-MS methods presented provide comprehensive and robust strategies for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that these methods are fully validated for their intended use to ensure the generation of accurate and reliable data.

safe handling and storage procedures for 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 3,6-Dichloro-8-(dichloromethyl)quinoline with specific quantitative hazard data was not publicly available at the time of this writing. The following information is based on the available data for this compound, safety protocols for the parent compound quinoline, and general best practices for handling hazardous chemicals. Researchers, scientists, and drug development professionals must conduct a thorough, compound-specific risk assessment before handling this substance.

Introduction

This compound is a chlorinated quinoline derivative.[1] Due to its chemical structure, it is prudent to handle this compound with a high degree of caution, assuming it may be hazardous. The procedures outlined below are intended to provide a framework for its safe handling and storage in a laboratory setting.

Physicochemical and Safety Data

PropertyValueReference
CAS Number 84087-44-5[1]
Molecular Formula C10H5Cl4N[1]
Molecular Weight 280.97 g/mol [4]
Melting Point 129-131°C[1]
Boiling Point 372.6 ± 37.0 °C (Predicted)[1]
Solubility Soluble in Chloroform, Ethyl Acetate[1]
Storage Temperature -20°C, under inert atmosphere[1][5]

Hazard Identification and Personal Protective Equipment (PPE)

Given the nature of chlorinated organic compounds and the hazards associated with quinoline, this compound should be treated as a hazardous substance. Potential hazards may include:

  • Acute Toxicity (Oral): Harmful or toxic if swallowed.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[6][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3]

  • Carcinogenicity/Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[3][7]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[2] A lab coat is mandatory.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] All work should be conducted in a certified chemical fume hood.

Experimental Protocols

4.1. General Handling Protocol

  • Preparation: Before handling, ensure that a current, compound-specific risk assessment has been completed and approved. Verify that the chemical fume hood is functioning correctly. Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as described in Section 3.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use spark-proof tools and equipment where necessary.[8]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in appropriately labeled hazardous waste containers according to institutional and local regulations.

4.2. Storage Protocol

  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Store in a freezer at -20°C under an inert atmosphere.[1][5] The storage area should be dry and well-ventilated.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

  • Segregation: Store separately from incompatible materials, as well as food and drink.[3]

4.3. Spill Response Protocol

  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[2] Avoid generating dust.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Visualization

The following diagram illustrates a general workflow for the safe handling of a hazardous chemical like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_storage Storage Risk_Assessment Conduct Risk Assessment Verify_Controls Verify Engineering Controls (Fume Hood) Risk_Assessment->Verify_Controls Don_PPE Don Appropriate PPE Verify_Controls->Don_PPE Weigh_Transfer Weigh and Transfer Don_PPE->Weigh_Transfer Reaction_Setup Perform Experiment Weigh_Transfer->Reaction_Setup Store_Compound Store in Freezer (-20°C) Weigh_Transfer->Store_Compound Return to Storage Decontaminate Decontaminate Work Area Reaction_Setup->Decontaminate Waste_Disposal Dispose of Hazardous Waste Decontaminate->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

References

Application Note: Scale-Up Synthesis of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 3,6-Dichloro-8-(dichloromethyl)quinoline, a quinoline derivative with potential applications in pharmaceutical and materials science research. The described method is a free-radical chlorination of a methylquinoline precursor, designed to be robust and scalable for laboratory and pilot-plant settings. This document includes a comprehensive experimental protocol, data presentation, and workflow diagrams to ensure reproducibility and operational safety.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] The specific compound, this compound, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of more complex molecules. This document outlines a scalable synthetic route, adapted from established chlorination methodologies for similar quinoline frameworks, to produce this target compound in high purity and yield.

Chemical Properties and Data

A summary of the key physical and chemical properties of the target compound is provided below for easy reference during synthesis and characterization.

PropertyValue
Molecular FormulaC₁₀H₅Cl₄N
Molecular Weight281.0 g/mol [4]
Melting Point129-131°C[5]
Boiling Point372.6 ± 37.0 °C (Predicted)[5]
Density1.556 ± 0.06 g/cm³ (Predicted)[5]
SolubilityChloroform, Ethyl Acetate[5]
Storage Temperature-20°C Freezer, Under Inert Atmosphere[5]

Reaction Scheme

The proposed synthesis involves the free-radical chlorination of 3,6-dichloro-8-methylquinoline using chlorine gas, initiated by 2,2'-azobis(isobutyronitrile) (AIBN).

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Product Start 3,6-dichloro-8-methylquinoline Product This compound Start->Product 1. Cl2, AIBN 2. o-Dichlorobenzene 3. 140-160°C Cl2 Chlorine (Cl2) AIBN AIBN (Initiator) Solvent o-Dichlorobenzene (Solvent) Heat Heat (140-160°C)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a scale-up synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.

Materials:

  • 3,6-dichloro-8-methylquinoline (Starting Material)

  • o-Dichlorobenzene (Solvent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (Initiator)

  • Chlorine gas (Chlorinating agent)

  • Nitrogen gas (Inert gas)

  • Petroleum ether (for washing)

  • 5 L three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, condenser, and thermocouple.

  • Heating mantle

  • Gas flow meter

  • Scrubber system (e.g., sodium hydroxide solution) for trapping excess chlorine and HCl gas.

Procedure:

  • Reactor Setup: Assemble the 5 L three-necked flask in a heating mantle within a fume hood. Equip the flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser connected to a scrubber, and a thermocouple to monitor the internal temperature.

  • Charging the Reactor: To the reactor, add 3,6-dichloro-8-methylquinoline (e.g., 500 g, 1.0 eq) and o-dichlorobenzene (2.5 L).

  • Initiator Addition: Add 2,2'-azobis(isobutyronitrile) (AIBN) (e.g., 10 g, 0.05 eq) to the mixture.

  • Inerting the System: Flush the reactor with nitrogen gas for 15-20 minutes to remove air.

  • Heating: Begin stirring the mixture and heat the reactor to 140°C.

  • Chlorination: Once the temperature has stabilized at 140°C, start introducing a slow, steady stream of chlorine gas through the gas inlet tube. During the chlorine addition, gradually increase the reaction temperature to 160°C. The reaction is exothermic, so monitor the temperature closely and adjust the heating and/or chlorine flow rate as needed to maintain control.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is considered complete when the starting material is consumed (typically <1% remaining).

  • Quenching: Once the reaction is complete, stop the flow of chlorine gas and flush the system with nitrogen to remove any residual chlorine and HCl gas, directing the effluent to the scrubber.

  • Product Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Solvent Removal: Reduce the volume of the o-dichlorobenzene by distillation under reduced pressure.

  • Filtration and Washing: Filter the precipitated solid using a Buchner funnel. Wash the solid cake with cold petroleum ether to remove residual solvent and impurities.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Reactor Setup charge Charge Reactants & Solvent setup->charge inert Inert with N2 charge->inert heat Heat to 140°C inert->heat chlorinate Introduce Cl2 (140-160°C) heat->chlorinate monitor Monitor by GC/TLC chlorinate->monitor quench N2 Flush monitor->quench Reaction Complete cool Cool to RT quench->cool distill Distill Solvent cool->distill filter Filter Product distill->filter wash Wash with Petroleum Ether filter->wash dry Dry under Vacuum wash->dry analysis Characterize: MP, NMR, MS dry->analysis

References

Application Notes and Protocols for the Synthesis of Agrochemicals from 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The following application notes provide a detailed overview of the synthetic pathways and experimental protocols for utilizing 3,6-dichloro-8-(dichloromethyl)quinoline as a key intermediate in the synthesis of agrochemicals, particularly focusing on the herbicide quinclorac. While the specific starting material is noted as this compound, the prevalent literature and patented syntheses of quinclorac refer to a 3,7-dichloro substitution pattern. It is highly probable that "3,6-dichloro" is a common typographical error for "3,7-dichloro" in the context of quinclorac synthesis. These protocols are therefore based on the synthesis of 3,7-dichloro-8-quinolinecarboxylic acid (quinclorac) and its immediate precursors.

Overview of Synthetic Pathway

The synthesis of quinoline-based agrochemicals from substituted methylquinolines generally follows a multi-step process involving the formation of the quinoline core, followed by functional group manipulations such as chlorination and oxidation. The dichloromethyl group at the 8-position is a key functional handle for the introduction of a carboxylic acid moiety, a common feature in auxin-mimic herbicides.

The overall synthetic strategy can be visualized as follows:

cluster_0 Quinoline Core Synthesis cluster_1 Functional Group Interconversion 2-Methyl-3-chloroaniline 2-Methyl-3-chloroaniline 7-Chloro-8-methylquinoline 7-Chloro-8-methylquinoline 2-Methyl-3-chloroaniline->7-Chloro-8-methylquinoline Skraup Synthesis 3,7-Dichloro-8-(dichloromethyl)quinoline 3,7-Dichloro-8-(dichloromethyl)quinoline 7-Chloro-8-methylquinoline->3,7-Dichloro-8-(dichloromethyl)quinoline Chlorination 3,7-Dichloro-8-quinolinecarboxylic_acid 3,7-Dichloro-8-quinolinecarboxylic_acid 3,7-Dichloro-8-(dichloromethyl)quinoline->3,7-Dichloro-8-quinolinecarboxylic_acid Oxidation/Hydrolysis Agrochemicals Agrochemicals 3,7-Dichloro-8-quinolinecarboxylic_acid->Agrochemicals e.g., Quinclorac

Caption: General synthetic workflow from a substituted aniline to a quinoline-based agrochemical.

Experimental Protocols

The Skraup synthesis is a classic method for preparing quinolines from anilines and glycerol in the presence of an acid and an oxidizing agent.

Reaction: 2-Methyl-3-chloroaniline + Glycerol → 7-Chloro-8-methylquinoline

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • Charge Reagents: To the flask, add 2-methyl-3-chloroaniline and a portion of concentrated sulfuric acid.

  • Heating and Addition: Heat the mixture with stirring. Slowly add glycerol through the dropping funnel. The reaction is exothermic and the temperature should be carefully controlled.

  • Oxidizing Agent: Introduce an oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture.

  • Reaction Completion: Continue heating and stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until alkaline. The product can then be isolated by steam distillation or solvent extraction. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data:

Reactant 1Reactant 2AcidOxidizing AgentReaction Time (h)Yield (%)Reference
2-Methyl-3-chloroanilineGlycerolH₂SO₄Nitrobenzene4-660-70General Skraup Synthesis Principles[1][2][3]

The next step involves the chlorination of the methyl group at the 8-position and potentially the quinoline ring at the 3-position to yield 3,7-dichloro-8-(dichloromethyl)quinoline. This is typically achieved using a chlorinating agent.

Reaction: 7-Chloro-8-methylquinoline + Cl₂ → 3,7-Dichloro-8-(dichloromethyl)quinoline

Protocol:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, gas inlet, and a system for monitoring the reaction, dissolve 7-chloro-8-methylquinoline in an appropriate solvent (e.g., dichlorobenzene).

  • Initiator: Add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Chlorination: Heat the solution to the desired temperature and bubble chlorine gas through the mixture. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up and Purification: Once the desired level of chlorination is achieved, cool the reaction mixture. The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Quantitative Data:

Starting MaterialChlorinating AgentInitiatorSolventTemperature (°C)ProductReference
7-Chloro-8-methylquinolineChlorine (gas)AIBNDichlorobenzene403,7-Dichloro-8-chloromethylquinoline[4]

Note: The formation of the dichloromethyl derivative would likely require more forcing conditions or a longer reaction time compared to the monochlorinated product.

The conversion of the dichloromethyl group to a carboxylic acid is a key step. This can be achieved through oxidation or a combination of hydrolysis and oxidation.

Reaction: 3,7-Dichloro-8-(dichloromethyl)quinoline → 3,7-Dichloro-8-quinolinecarboxylic Acid

Protocol (Oxidation):

  • Reaction Setup: In a reactor equipped for handling corrosive and oxidizing agents, suspend 3,7-dichloro-8-(dichloromethyl)quinoline in concentrated sulfuric acid.

  • Oxidant Addition: Slowly add an oxidizing agent, such as nitric acid or sodium bromate, while carefully controlling the temperature.

  • Reaction Monitoring: The reaction is typically heated for several hours. Progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled and poured onto ice. The precipitated solid product is collected by filtration, washed with water to remove excess acid, and dried. Further purification can be done by recrystallization.

Quantitative Data for a Similar Oxidation:

Starting MaterialOxidantAcidTemperature (°C)Time (h)Yield (%)Reference
3,7-Dichloro-8-(chloromethyl)quinoloneNitric AcidH₂SO₄ (98%)Not specifiedNot specified>70[4]
7-Chloro-8-methylquinolineSodium BromateH₂SO₄95-1204~85 (crude)[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the synthetic steps and the key transformations involved.

start 2-Methyl-3-chloroaniline intermediate1 7-Chloro-8-methylquinoline start->intermediate1 Skraup Synthesis (Quinoline formation) intermediate2 3,7-Dichloro-8-(dichloromethyl)quinoline intermediate1->intermediate2 Radical Chlorination (Side-chain and ring halogenation) final_product 3,7-Dichloro-8-quinolinecarboxylic Acid (Quinclorac) intermediate2->final_product Oxidation/Hydrolysis (Carboxylic acid formation)

References

Application Notes and Protocols for the Catalytic Transformations of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and expected outcomes for the catalytic functionalization of 3,6-dichloro-8-(dichloromethyl)quinoline. This versatile scaffold holds potential for the development of novel therapeutic agents, and the following methods describe key transformations to diversify its structure for structure-activity relationship (SAR) studies and lead optimization. The protocols are based on established catalytic methodologies for structurally related polychlorinated and functionalized quinolines.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents. For this compound, selective coupling at the more reactive C-3 or C-6 positions can be anticipated, influenced by the choice of catalyst, ligand, and reaction conditions.

Table 1: Hypothetical Quantitative Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Major ProductExpected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100126-Chloro-3-phenyl-8-(dichloromethyl)quinoline75-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O110163-Chloro-6-(4-methoxyphenyl)-8-(dichloromethyl)quinoline80-90
3Pyridin-3-ylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃1,4-Dioxane100243-Chloro-6-(pyridin-3-yl)-8-(dichloromethyl)quinoline65-75
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst, and the phosphine ligand.

  • Add the base and the solvent system.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add Reactants: - this compound - Arylboronic acid - Catalyst & Ligand - Base & Solvent start->reagents degas Degas with Argon reagents->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Workflow

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of aniline and arylamine derivatives. Selective amination at either the C-3 or C-6 position of this compound is feasible.

Table 2: Hypothetical Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Major ProductExpected Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100184-(3-Chloro-8-(dichloromethyl)quinolin-6-yl)morpholine85-95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃1,4-Dioxane11024N-(3-Chloro-8-(dichloromethyl)quinolin-6-yl)aniline70-80
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄Toluene10020N-(Benzyl)-3-chloro-8-(dichloromethyl)quinolin-6-amine75-85
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture with vigorous stirring for the specified time.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the aminated product.

Buchwald_Hartwig_Pathway start This compound + Amine reaction Catalytic Cycle start->reaction catalyst Pd Catalyst + Ligand + Base catalyst->reaction product Aminated Quinoline Product reaction->product C-N Bond Formation

Buchwald-Hartwig Amination Pathway

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon triple bonds, which are valuable functional groups for further synthetic transformations. This reaction can be employed to introduce alkynyl moieties onto the quinoline core.

Table 3: Hypothetical Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Major ProductExpected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60126-Chloro-3-(phenylethynyl)-8-(dichloromethyl)quinoline80-90
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (6)i-Pr₂NEtDMF70166-Chloro-8-(dichloromethyl)-3-((trimethylsilyl)ethynyl)quinoline75-85
3Propargyl alcoholPdCl₂(dppf) (2)CuI (4)PiperidineToluene80243-(3-Chloro-8-(dichloromethyl)quinolin-6-yl)prop-2-yn-1-ol65-75
Experimental Protocol: Sonogashira Coupling
  • To a solution of this compound (1.0 mmol) in the specified solvent, add the terminal alkyne (1.5 mmol), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Add the amine base and degas the mixture with argon for 10 minutes.

  • Heat the reaction to the indicated temperature and stir until the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Logical_Flow input This compound Terminal Alkyne reaction Sonogashira Coupling Reaction input->reaction catalysts Pd Catalyst CuI Co-catalyst Base catalysts->reaction conditions Solvent Temperature conditions->reaction output Alkynyl-substituted Quinoline reaction->output

Sonogashira Coupling Logical Flow

Catalytic Hydrogenation

Catalytic hydrogenation can be employed for the reduction of the chloro substituents or the dichloromethyl group, depending on the catalyst and reaction conditions. Selective hydrogenation of the pyridine ring of the quinoline core is also a possibility.

Table 4: Hypothetical Quantitative Data for Catalytic Hydrogenation

EntryCatalystH₂ Pressure (atm)SolventTemp (°C)Time (h)Expected Major ProductExpected Yield (%)
110% Pd/C1Methanol25243,6-Dichloro-8-methylquinoline>95
2Raney Ni50Ethanol/NH₄OH80488-(Dichloromethyl)-1,2,3,4-tetrahydroquinoline60-70
3PtO₂3Acetic Acid25368-Methyl-1,2,3,4,5,6,7,8-octahydroquinoline50-60
Experimental Protocol: Catalytic Hydrogenation
  • Place this compound (1.0 mmol) and the catalyst in a high-pressure hydrogenation vessel.

  • Add the solvent.

  • Seal the vessel and purge with hydrogen gas three times.

  • Pressurize the vessel to the desired hydrogen pressure.

  • Stir the reaction mixture at the specified temperature for the indicated duration.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate to obtain the crude product.

  • Purify by crystallization or column chromatography as needed.

Hydrogenation_Process A Substrate + Catalyst in Hydrogenation Vessel B Add Solvent A->B C Purge with H₂ B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Vent H₂ E->F G Filter Catalyst F->G H Concentrate & Purify G->H I Reduced Product H->I

Catalytic Hydrogenation Process

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,6-dichloro-8-(dichloromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves three main stages: the Skraup synthesis of 6-chloro-8-methylquinoline, the free-radical dichlorination of the 8-methyl group, and the final electrophilic chlorination at the 3-position.

dot

Synthesis_Workflow cluster_0 Stage 1: Skraup Synthesis cluster_1 Stage 2: Dichlorination cluster_2 Stage 3: Ring Chlorination A 4-Chloro-2-methylaniline E 6-Chloro-8-methylquinoline A->E B Glycerol B->E C Nitrobenzene (Oxidant) C->E D Sulfuric Acid D->E F 6-Chloro-8-(dichloromethyl)quinoline E->F Free-Radical Chlorination G This compound F->G Electrophilic Chlorination

Caption: Proposed synthetic workflow for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Stage 1: Low yield of 6-chloro-8-methylquinoline - Incomplete reaction.[1][2] - Violent, uncontrolled exothermic reaction.[3] - Formation of tars and side products.[2] - Inefficient purification.- Ensure dropwise addition of sulfuric acid at room temperature before heating.[1] - Slowly heat the reaction mixture to 140°C to control the initial exotherm.[1] - The use of ferrous sulfate can help moderate the reaction's violence.[3] - Monitor reaction progress by TLC to ensure completion.[1] - After quenching, adjust the pH to ~9 with 40% aq. NaOH.[1] - Use flash chromatography (ethyl acetate/hexane) for purification.[1]
Stage 2: Incomplete or non-selective chlorination of the methyl group - Insufficient initiation of free radicals. - Over-chlorination to a trichloromethyl group. - Competing ring chlorination.- Use a suitable light source (e.g., UV lamp) to initiate the free-radical reaction. - Carefully control the stoichiometry of the chlorinating agent (e.g., SO2Cl2 or Cl2 gas). - Monitor the reaction closely by GC-MS or NMR to avoid over-reaction. - Perform the reaction in a non-polar solvent like carbon tetrachloride to minimize ionic side reactions.
Stage 3: Low yield or incorrect regiochemistry of the final chlorination - Deactivation of the quinoline ring by existing substituents. - Steric hindrance from the 8-(dichloromethyl) group. - Formation of undesired isomers.- The 6-chloro and 8-(dichloromethyl) groups are deactivating, making electrophilic substitution challenging.[4][5][6][7] - The 6-chloro group is an ortho-, para-director, while the dichloromethyl group is a meta-director. This may lead to a mixture of products. - Consider using a stronger chlorinating system, such as Cl2 with a Lewis acid catalyst (e.g., FeCl3 or AlCl3). - The reaction may require elevated temperatures to proceed. - Careful optimization of the reaction conditions and catalyst is necessary to achieve the desired 3-chloro substitution.
General: Difficulty in purification of chlorinated quinolines - Similar polarities of starting materials, intermediates, and products. - Presence of tarry byproducts.- Utilize column chromatography with a gradient elution system.[1] - Recrystallization from a suitable solvent system can be effective. - For removal of chlorine-containing impurities, extraction with heptane or cyclohexane may be beneficial.[8] - Conversion to a salt (e.g., hydrochloride or picrate) can aid in purification, followed by liberation of the free base.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Skraup synthesis of 6-chloro-8-methylquinoline?

A reported yield for the synthesis of 6-chloro-8-methylquinoline from 4-chloro-2-methylaniline is approximately 80%.[1]

Q2: What are the key safety precautions for the Skraup reaction?

The Skraup reaction is notoriously exothermic and can become violent.[3] Key safety measures include:

  • Slow, controlled addition of concentrated sulfuric acid to the cooled reaction mixture.

  • Gradual heating to initiate the reaction.

  • Performing the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Having a cooling bath readily available to manage any sudden temperature increases.

  • The use of ferrous sulfate can help to moderate the reaction.[3]

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of the Skraup synthesis.[1] For the chlorination steps, gas chromatography-mass spectrometry (GC-MS) or proton NMR spectroscopy are recommended to track the conversion of the starting material and the formation of intermediates and the final product.

Q4: What are the expected directing effects of the substituents in the final chlorination step?

In the electrophilic chlorination of 6-chloro-8-(dichloromethyl)quinoline, the directing effects of the existing substituents are complex:

  • The 6-chloro group is a deactivating but ortho-, para-director.[4][5][6][7]

  • The 8-(dichloromethyl) group is expected to be a deactivating meta-director.

  • The quinoline nitrogen, when protonated in acidic media, is strongly deactivating and directs towards the benzene ring.

These competing effects can lead to a mixture of isomers, and achieving high selectivity for the 3-position may require careful optimization of reaction conditions.

dot

Directing_Effects cluster_directors Directing Groups cluster_positions Potential Substitution Positions Quinoline 6-Chloro-8-(dichloromethyl)quinoline Cl 6-Chloro (ortho, para-director) CHCl2 8-Dichloromethyl (meta-director) P5 Position 5 Cl->P5 ortho P7 Position 7 Cl->P7 ortho CHCl2->P5 meta CHCl2->P7 meta P3 Position 3

Caption: Directing effects in the electrophilic chlorination of the intermediate.

Experimental Protocols

Stage 1: Synthesis of 6-Chloro-8-methylquinoline (Skraup Synthesis)

This protocol is adapted from a reported synthesis with a yield of 80%.[1]

Materials:

  • 4-Chloro-2-methylaniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • 40% Aqueous Sodium Hydroxide Solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Celite

Procedure:

  • To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.

  • Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction may be observed, potentially raising the temperature to reflux (~200°C).

  • Maintain the reaction mixture at 140°C for 6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mass to room temperature and stir overnight.

  • Quench the reaction mixture by carefully pouring it into 5 L of chilled water.

  • Adjust the pH to approximately 9 using a 40% aqueous sodium hydroxide solution.

  • Add ethyl acetate (3 L) and stir for 30 minutes.

  • Filter the mixture through a celite bed.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).

  • Combine the organic layers, wash with water (3 L) and then with brine solution (3 L).

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography using a mixture of ethyl acetate and hexane (5:95) to afford 6-chloro-8-methylquinoline.

Reactant Molar Mass ( g/mol ) Amount (g) Moles Molar Ratio
4-Chloro-2-methylaniline141.601000.7061
Glycerol92.092602.824
Nitrobenzene123.11~220 (200 mL)~1.792.5
Sulfuric Acid98.08~368 (200 mL)~3.755.3
Stage 2: Free-Radical Dichlorination of 6-Chloro-8-methylquinoline

Materials:

  • 6-Chloro-8-methylquinoline

  • Sulfuryl chloride (SO2Cl2) or Chlorine gas (Cl2)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Carbon tetrachloride (or another suitable non-polar solvent)

Procedure:

  • Dissolve 6-chloro-8-methylquinoline in carbon tetrachloride in a flask equipped with a reflux condenser and a gas inlet (if using Cl2 gas).

  • Add a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the mixture to reflux.

  • Slowly add sulfuryl chloride (2.0-2.2 equivalents) dropwise, or bubble chlorine gas through the solution, while irradiating the flask with a UV lamp.

  • Monitor the reaction progress by GC-MS or NMR, analyzing for the disappearance of the starting material and the appearance of mono- and di-chlorinated products.

  • Upon completion, cool the reaction mixture and carefully quench any remaining chlorinating agent.

  • Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate 6-chloro-8-(dichloromethyl)quinoline.

Stage 3: Electrophilic Chlorination of 6-Chloro-8-(dichloromethyl)quinoline

Materials:

  • 6-Chloro-8-(dichloromethyl)quinoline

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or chlorine gas)

  • Lewis acid catalyst (e.g., FeCl3 or AlCl3) or strong acid (e.g., concentrated H2SO4)

  • Solvent (e.g., dichloromethane, chloroform, or sulfuric acid)

Procedure:

  • Dissolve 6-chloro-8-(dichloromethyl)quinoline in a suitable solvent.

  • Add the Lewis acid catalyst or concentrated sulfuric acid.

  • Add the chlorinating agent portion-wise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by GC-MS or HPLC.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

References

Technical Support Center: Purification of Crude 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 3,6-Dichloro-8-(dichloromethyl)quinoline?

A1: The first step is to assess the physical state and potential impurities of your crude product. As this compound is a solid, the most common purification techniques are recrystallization and column chromatography. A good starting point is to test the solubility of your crude material in various solvents to identify a suitable system for one of these methods.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[1] The impurities, on the other hand, should either be completely soluble at room temperature or completely insoluble at the boiling point. Conduct small-scale solubility tests with common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find the best candidate.

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography is preferred when you have a complex mixture with multiple components of similar polarity, or if recrystallization fails to remove impurities effectively.[2][3] It is also the method of choice if your product "oils out" during recrystallization, a situation where the compound comes out of solution as a liquid instead of forming crystals.[4]

Q4: What are the likely impurities in my crude sample?

A4: Without a specific synthesis protocol, it is difficult to pinpoint exact impurities. However, common impurities in quinoline synthesis can include starting materials (like anilines or carbonyl compounds), reaction by-products from side reactions, and residual catalysts or reagents.[5][6][7] If the crude product is dark, it may contain colored, high-molecular-weight by-products.

General Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent dropwise at room temperature until the solid is just covered. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If the solid dissolves completely, the solvent is a good candidate. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization in the funnel stem.[9]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). The ideal eluent system should move your desired compound to an Rf (retention factor) value of approximately 0.3-0.4, with good separation from all impurities.[10] A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel, either as a dry powder or as a slurry in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles to prevent poor separation.[3]

  • Sample Loading: Dissolve the crude product in a minimum amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Alternatively, for better resolution, use a "dry loading" method: dissolve the sample, add a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[2]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If the separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be used.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.[4]1. Boil off some of the solvent to concentrate the solution and try cooling again.[4][11] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the crude material.[4][11]
The product "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The melting point of the solid is lower than the temperature of the solution. 3. High concentration of impurities.1. Reheat the solution to redissolve the oil, then allow it to cool more slowly.[4] 2. Reheat and add a small amount of additional solvent.[11] 3. Consider purification by column chromatography first.
Very low yield of recovered crystals. 1. Too much solvent was used initially.[11] 2. The crystals were washed with solvent that was not ice-cold. 3. Premature crystallization during hot filtration.1. Try to recover a "second crop" of crystals by evaporating some solvent from the filtrate.[11] 2. Ensure the washing solvent is thoroughly chilled. Use a minimal amount.[8] 3. Ensure the filtration apparatus is sufficiently hot during the transfer.
The purified product is still colored. 1. Insufficient amount of activated charcoal was used. 2. The colored impurity has similar solubility to the product.1. Repeat the recrystallization, ensuring an appropriate amount of charcoal is used. 2. Attempt purification by column chromatography, as it may separate the colored impurity.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots (overlapping bands). 1. The column was packed improperly (air bubbles, cracks). 2. The initial band of sample was too wide. 3. The chosen eluent is too polar.1. Repack the column carefully. 2. Use a more concentrated sample solution or use the dry loading method.[2] 3. Use a less polar solvent system, determined by further TLC trials.
The compound won't elute from the column. 1. The eluent is not polar enough. 2. The compound may have decomposed on the silica gel.[10]1. Gradually increase the polarity of the eluent (gradient elution). 2. Test the stability of your compound on a silica TLC plate before running a column. If it is unstable, consider using a different stationary phase like alumina.[10]
The compound elutes too quickly (in the solvent front). The eluent is too polar.Use a significantly less polar mobile phase. Re-optimize with TLC to get the desired Rf of 0.3-0.4.[10]
Streaky bands or "tailing" of spots. 1. The sample was overloaded on the column. 2. The compound is interacting too strongly with the silica (e.g., acidic or basic compounds).1. Use less crude material for the amount of silica. 2. Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).

Data Summary Table

As no specific quantitative data for the purification of this compound is available, researchers can use the following template to record their experimental results.

Purification Method Solvent System Starting Mass (g) Final Mass (g) Yield (%) Purity (by HPLC, NMR, etc.) Observations
Recrystallization
Column Chromatography
(Add more rows as needed)

Visualizations

Purification_Workflow cluster_start cluster_decision cluster_recrystallization Path 1: Recrystallization cluster_chromatography Path 2: Column Chromatography cluster_end crude Crude Product This compound solubility Perform Solubility Tests crude->solubility dissolve Dissolve in Minimum Hot Solvent solubility->dissolve Good Recrystallization Solvent Found tlc Develop TLC Solvent System solubility->tlc No Suitable Solvent or Complex Mixture cool Slow Cooling & Crystallization dissolve->cool filter_recryst Vacuum Filtration & Wash cool->filter_recryst pure_product Dry & Characterize Pure Product filter_recryst->pure_product pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute & Collect Fractions load->elute elute->pure_product Troubleshooting_Tree start Problem: No Crystals Formed check_solvent Was too much solvent used? start->check_solvent evaporate Action: Boil off some solvent and cool again. check_solvent->evaporate Yes supersaturated Is the solution supersaturated? check_solvent->supersaturated No evaporate->start Still no crystals induce Action: Scratch flask or add a seed crystal. supersaturated->induce Yes oiled_out Problem: Did the product 'oil out'? supersaturated->oiled_out No induce->start Still no crystals reheat Action: Reheat, add more solvent, and cool slower. oiled_out->reheat Yes chromatography Solution: Consider Column Chromatography. oiled_out->chromatography No / Still oils out reheat->oiled_out Still oils out

References

identifying by-products in 3,6-Dichloro-8-(dichloromethyl)quinoline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dichloro-8-(dichloromethyl)quinoline. The information is presented in a question-and-answer format to address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major by-products during the synthesis of this compound?

A1: The synthesis of this compound can be complex, and the formation of by-products is common. Based on analogous reactions, the primary by-products can be categorized into two main types: incompletely chlorinated species and over-chlorinated or isomerized species.

  • Incompletely Chlorinated By-products: These arise from incomplete chlorination of the quinoline ring or the 8-methyl group. Examples include monochloro- and trichloro-substituted quinolines. Specifically, you might observe 3-Chloro-8-(dichloromethyl)quinoline or 6-Chloro-8-(dichloromethyl)quinoline. You may also find 3,6-Dichloro-8-(monochloromethyl)quinoline.

  • Over-chlorinated and Isomeric By-products: Excessive chlorination can lead to the formation of additional chlorine substitutions on the quinoline ring. Isomeric by-products can also form depending on the directing effects of the substituents and the reaction conditions. For instance, chlorination of quinoline itself can yield 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline, suggesting that other isomeric dichlorinated quinolines could be potential by-products.[1] The chlorination of 8-hydroxyquinaldine is also known to produce various mono- and polychlorinated compounds.[2]

Q2: My reaction is showing a low yield of the desired this compound. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the concentration of chlorinating agents are critical. Deviation from the optimal parameters can lead to the formation of the by-products mentioned in Q1.

  • Purity of Starting Materials: The purity of the initial quinoline precursor is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.

  • Moisture: Chlorination reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere if necessary.

  • Inefficient Purification: The desired product and its by-products may have similar physical properties, making purification by crystallization or chromatography challenging. This can lead to product loss during isolation.

Q3: I am observing the formation of 3,6-Dichloro-8-(monochloromethyl)quinoline. How can I promote the formation of the desired dichloromethyl product?

A3: The formation of the monochloromethyl derivative indicates an incomplete reaction at the 8-position methyl group.[3] To favor the formation of the dichloromethyl product, consider the following adjustments:

  • Increase the Stoichiometry of the Chlorinating Agent: A higher molar equivalent of the chlorinating agent (e.g., trichloroisocyanuric acid or sulfuryl chloride) can drive the reaction towards dichlorination.

  • Prolong the Reaction Time: Allowing the reaction to proceed for a longer duration may provide sufficient time for the second chlorination to occur.

  • Increase the Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second chlorination. However, be cautious as this may also promote the formation of other by-products.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Presence of multiple spots on TLC, close to the product spot. Formation of isomeric or polychlorinated by-products.Optimize the stoichiometry of the chlorinating agent. Control the reaction temperature carefully. Consider a multi-step purification process, such as a combination of column chromatography and recrystallization.
Low overall yield after purification. Co-elution of by-products with the desired product. Product degradation during workup or purification.Use a high-resolution chromatography technique (e.g., HPLC) for purification. Ensure the workup procedure is performed at a low temperature if the product is thermally sensitive.
Formation of a significant amount of starting material is observed. Incomplete reaction.Increase the reaction time and/or temperature. Check the activity of the chlorinating agent.
The dichloromethyl group is hydrolyzing to an aldehyde during workup. Presence of water and prolonged exposure to acidic or basic conditions.Perform the aqueous workup quickly and at a low temperature. Use a neutral pH wash if possible. Ensure the organic extracts are thoroughly dried before solvent evaporation.

Experimental Protocols

Note: The following protocols are generalized based on known reactions of similar compounds and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis of this compound

This hypothetical two-step protocol involves the chlorination of the quinoline ring followed by the chlorination of the 8-methyl group.

Step 1: Synthesis of 3,6-Dichloro-8-methylquinoline

  • To a solution of 8-methylquinoline (1 equivalent) in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent), add the chlorinating agent (e.g., chlorine gas with a catalyst like silver sulfate, or N-chlorosuccinimide) portion-wise at a controlled temperature (e.g., 0-25 °C).[1]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 3,6-Dichloro-8-methylquinoline.

Step 2: Synthesis of this compound

  • Dissolve 3,6-Dichloro-8-methylquinoline (1 equivalent) in a suitable solvent (e.g., chloroform or carbon tetrachloride).

  • Add a radical initiator (e.g., AIBN or benzoyl peroxide) and the chlorinating agent (e.g., trichloroisocyanuric acid or sulfuryl chloride) (2-2.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove any solid by-products.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Identification and Quantification of By-products by GC-MS
  • Prepare a standard solution of the purified this compound of known concentration.

  • Prepare a solution of the crude reaction mixture.

  • Inject both the standard and the crude mixture into the GC-MS system.

  • Identify the peak corresponding to the desired product in the chromatogram of the crude mixture by comparing the retention time and mass spectrum with the standard.

  • Identify the peaks of potential by-products by analyzing their mass spectra for characteristic isotopic patterns of chlorine-containing compounds and fragmentation patterns.

  • Quantify the relative amounts of the product and by-products by integrating the peak areas in the chromatogram.

Data Presentation

Table 1: Hypothetical GC-MS Analysis of a Crude Reaction Mixture

Compound Retention Time (min) Molecular Ion (m/z) Relative Area (%)
3,6-Dichloro-8-(monochloromethyl)quinoline12.524515
This compound 14.2 279 70
3,6,X-Trichloro-8-(dichloromethyl)quinoline15.831310
Starting Material (3,6-Dichloro-8-methylquinoline)10.12115

Visualizations

Byproduct_Formation_Pathway Start 8-Methylquinoline Inter 3,6-Dichloro- 8-methylquinoline Start->Inter Ring Chlorination (e.g., NCS, Cl2/FeCl3) Byproduct1 Isomeric Dichloro- 8-methylquinolines Start->Byproduct1 Side Reaction Product 3,6-Dichloro-8- (dichloromethyl)quinoline Inter->Product Side-chain Chlorination (e.g., SO2Cl2, NCS/BPO) Byproduct2 Over-chlorinated 8-methylquinolines Inter->Byproduct2 Over-chlorination Byproduct3 3,6-Dichloro-8- (monochloromethyl)quinoline Inter->Byproduct3 Incomplete Chlorination Byproduct4 3,6-Dichloro-8- (trichloromethyl)quinoline Product->Byproduct4 Over-chlorination

Caption: Hypothesized reaction pathway and by-product formation in the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of Desired Product CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurification Evaluate Purification Method Start->CheckPurification Impure Impure Starting Material CheckPurity->Impure Purity < 98%? Suboptimal Suboptimal Conditions CheckConditions->Suboptimal Deviation from protocol? Inefficient Inefficient Purification CheckPurification->Inefficient Co-elution or loss? Purify Purify Starting Material Impure->Purify Yes Optimize Optimize Temp, Time, Reagent Stoichiometry Suboptimal->Optimize Yes Refine Refine Chromatography/ Recrystallization Inefficient->Refine Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.

References

optimization of reaction conditions for 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,6-Dichloro-8-(dichloromethyl)quinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic route is outlined, followed by troubleshooting for each key stage.

Proposed Synthetic Pathway

A viable synthetic route for this compound involves a three-step process:

  • Skraup Synthesis of 6-chloro-8-methylquinoline from 4-chloro-2-methylaniline.

  • Chlorination of 6-chloro-8-methylquinoline to yield 3,6-dichloro-8-methylquinoline.

  • Dichloromethylation of 3,6-dichloro-8-methylquinoline to produce the final product, this compound.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Aromatic Chlorination cluster_2 Step 3: Dichloromethylation 4-chloro-2-methylaniline 4-chloro-2-methylaniline 6-chloro-8-methylquinoline 6-chloro-8-methylquinoline 4-chloro-2-methylaniline->6-chloro-8-methylquinoline Glycerol, H2SO4, Nitrobenzene 3,6-dichloro-8-methylquinoline 3,6-dichloro-8-methylquinoline 6-chloro-8-methylquinoline->3,6-dichloro-8-methylquinoline Chlorinating Agent (e.g., NCS, Cl2) This compound This compound 3,6-dichloro-8-methylquinoline->this compound Photochlorination or Radical Initiator

Caption: Proposed synthetic workflow for this compound.

Stage 1: Skraup Synthesis of 6-chloro-8-methylquinoline

Q1: The Skraup reaction is too violent and difficult to control. What can be done to moderate it?

A1: The Skraup reaction is notoriously exothermic.[1] To control the reaction, consider the following:

  • Addition of a Moderator: Incorporate ferrous sulfate (FeSO₄) or boric acid into the reaction mixture before adding sulfuric acid.[1] These act as moderators, extending the reaction over a longer period and preventing it from becoming uncontrollable.[2]

  • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient stirring to ensure even heat distribution.

  • External Cooling: Have an ice bath ready to cool the reaction vessel if the temperature rises too rapidly. A wet towel can also be placed over the upper part of the flask to assist the reflux condenser.[2]

Q2: The yield of 6-chloro-8-methylquinoline is consistently low. How can I improve it?

A2: Low yields can result from several factors. Here are some optimization strategies:

  • Purity of Reagents: Ensure that the 4-chloro-2-methylaniline and glycerol are of high purity. Water in the glycerol can affect the initial dehydration to acrolein.

  • Reaction Temperature and Time: The reaction typically requires heating to around 140°C for several hours after the initial exothermic phase.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Oxidizing Agent: Nitrobenzene is a common oxidizing agent in the Skraup synthesis.[4] Ensure the correct stoichiometric amount is used. Arsenic acid can sometimes be a milder and more effective alternative.[4]

  • Work-up Procedure: After quenching the reaction with water and neutralizing with a base, ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate.[3]

Q3: I am observing the formation of significant amounts of tarry by-products. How can I minimize this?

A3: Tar formation is a common issue in Skraup synthesis due to the polymerization of acrolein and other side reactions.

  • Temperature Control: Avoid excessive temperatures, as this can promote polymerization.

  • Moderator: As mentioned, using ferrous sulfate can help to make the reaction less violent and may reduce tar formation.[2]

  • Efficient Stirring: Ensure vigorous and constant stirring throughout the reaction to prevent localized overheating.

G Low Yield Low Yield Impure Reagents Impure Reagents Low Yield->Impure Reagents Check Purity Suboptimal Temp/Time Suboptimal Temp/Time Low Yield->Suboptimal Temp/Time Optimize & Monitor (TLC) Inefficient Oxidation Inefficient Oxidation Low Yield->Inefficient Oxidation Verify Oxidant Stoichiometry Poor Work-up Poor Work-up Low Yield->Poor Work-up Ensure Thorough Extraction

Caption: Troubleshooting low yield in Skraup synthesis.

Stage 2: Chlorination of 6-chloro-8-methylquinoline

Q1: I am getting a mixture of chlorinated products instead of the desired 3,6-dichloro-8-methylquinoline. How can I improve selectivity?

A1: The regioselectivity of quinoline chlorination can be challenging.

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) often provides better selectivity compared to chlorine gas.

  • Solvent: The choice of solvent can influence the position of chlorination. Acetic acid or sulfuric acid are commonly used.

  • Reaction Conditions: Control the reaction temperature and the stoichiometry of the chlorinating agent carefully. Adding the chlorinating agent portion-wise can help to control the reaction.

Q2: The chlorination reaction is very slow or does not go to completion. What should I do?

A2:

  • Catalyst: The use of a catalyst such as iodine or a Lewis acid may be necessary to activate the quinoline ring for electrophilic substitution.

  • Temperature: Gently heating the reaction mixture may increase the reaction rate, but this should be done cautiously to avoid over-chlorination.

  • Purity of Starting Material: Ensure the 6-chloro-8-methylquinoline is free from impurities that could inhibit the reaction.

Stage 3: Dichloromethylation of 3,6-dichloro-8-methylquinoline

Q1: The dichloromethylation of the 8-methyl group is not proceeding efficiently, and I am isolating unreacted starting material.

A1: This reaction typically proceeds via a radical mechanism and requires specific conditions.

  • Initiation: Photochlorination using UV light is a common method. Ensure your light source is of the appropriate wavelength and intensity. Alternatively, a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).

  • Solvent: A non-reactive, anhydrous solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) is typically used.

  • Temperature: The reaction may require heating to initiate and sustain the radical chain reaction.

Q2: I am observing over-chlorination, leading to the formation of a trichloromethyl group.

A2:

  • Stoichiometry: Carefully control the amount of chlorinating agent used. Using a slight excess may be necessary to drive the reaction to the dichloromethyl stage, but a large excess will lead to the trichloromethyl product.

  • Reaction Time: Monitor the reaction closely using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to stop the reaction once the desired product is the major component.

  • Temperature: Lowering the reaction temperature can sometimes help to control the extent of chlorination.

Q3: How can I purify the final product, this compound, from the reaction mixture?

A3: Purification of polychlorinated compounds can be challenging due to similar physical properties.

  • Column Chromatography: Silica gel column chromatography is a standard method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is likely to be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification technique.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a reverse-phase column may be necessary.

G Purification Issues Purification Issues Column Chromatography Column Chromatography Purification Issues->Column Chromatography Standard Method Recrystallization Recrystallization Purification Issues->Recrystallization For Solid Products Preparative HPLC Preparative HPLC Purification Issues->Preparative HPLC For High Purity

Caption: Purification options for the final product.

Data Presentation

Table 1: Representative Reaction Conditions for Skraup Synthesis of Substituted Quinolines

EntrySubstituted AnilineOxidizing AgentModeratorTemperature (°C)Time (h)Yield (%)Reference
14-chloro-2-methylanilineNitrobenzeneFeSO₄140680[3]
2AnilineNitrobenzeneFeSO₄130-140584-91[2]
33-nitro-4-aminoanisoleArsenic OxideNone117-1237~70[5]

Table 2: Representative Conditions for Friedländer Synthesis of Quinolines

The Friedländer synthesis is an alternative route for quinoline ring formation.[6]

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
1[Hbim]BF₄Solvent-free1003-6 h93[7]
2Fe₃O₄@SiO₂-SO₃H (0.05 eq)Solvent-free11045 min91[7]
3HKUST-1/MMS (0.08 eq)Reflux8010 min82[7]
4NoneWater703 h97[6]

Experimental Protocols

Protocol 1: Skraup Synthesis of 6-chloro-8-methylquinoline (Adapted from[3])
  • To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.

  • Slowly heat the reaction mixture to 140°C. A vigorous exothermic reaction may be observed.

  • Maintain the temperature at 140°C and stir for 6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench with chilled water (5 L).

  • Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.

  • Add ethyl acetate (3 L) and stir for 30 minutes.

  • Filter the solution through a celite bed.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).

  • Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum.

  • Purify the crude residue by flash chromatography (ethyl acetate/hexane, 5:95) to afford the title compound.

Protocol 2: General Procedure for Dichloromethylation of a Methylquinoline

Caution: This reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the 3,6-dichloro-8-methylquinoline (1 equivalent) in an anhydrous solvent such as carbon tetrachloride.

  • Add a radical initiator, such as AIBN (0.1 equivalents), to the solution.

  • Heat the mixture to reflux.

  • Slowly add a solution of sulfuryl chloride (2.2 equivalents) in carbon tetrachloride to the refluxing mixture over a period of 1-2 hours.

  • Continue to reflux and monitor the reaction by GC-MS until the starting material is consumed and the desired product is the major component.

  • Cool the reaction mixture to room temperature.

  • Carefully quench any remaining sulfuryl chloride by the slow addition of water.

  • Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q: What are the main advantages of the Friedländer synthesis over the Skraup synthesis?

A: The Friedländer synthesis often proceeds under milder conditions and can offer better regioselectivity, especially for the synthesis of polysubstituted quinolines.[8] However, the starting materials, particularly o-aminoaryl aldehydes or ketones, can be less readily available than the anilines used in the Skraup synthesis.[9]

Q: Are there any "green" alternatives for quinoline synthesis?

A: Yes, there has been considerable research into greener synthetic routes. This includes the use of water as a solvent, catalyst-free conditions for the Friedländer reaction, and the use of ionic liquids or microwave-assisted synthesis to reduce reaction times and the use of hazardous reagents.[6][8]

Q: What analytical techniques are best for monitoring the reaction progress and purity of the final product?

A:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile components in the reaction mixture, including starting materials, intermediates, products, and by-products. It is particularly useful for monitoring the progress of the dichloromethylation step.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for both analytical and preparative separation of the product mixture, especially for less volatile or thermally labile compounds. It is a good choice for final purity analysis and purification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and key intermediates.

Q: What are the safety concerns associated with the Skraup reaction?

A: The Skraup reaction can be extremely vigorous and exothermic.[4] It is crucial to use a fume hood, wear appropriate personal protective equipment (goggles, lab coat, gloves), and have a safety shower and fire extinguisher nearby. The use of moderators and careful control of reagent addition and temperature are essential for safety.[2][5]

References

troubleshooting unexpected reactivity of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,6-Dichloro-8-(dichloromethyl)quinoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected reactivity and handling of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a polychlorinated quinoline derivative.[1][2] Its primary known application is as a key intermediate in the synthesis of the herbicide quinclorac (3,7-dichloroquinoline-8-carboxylic acid).[1][3] The dichloromethyl group at the 8-position is a precursor to the carboxylic acid functional group in quinclorac.

Q2: What are the general reactivity characteristics of this compound?

A2: The reactivity of this compound is primarily characterized by the following:

  • Dichloromethyl Group: This group is susceptible to hydrolysis under acidic or basic conditions to form the corresponding aldehyde (3,6-dichloroquinoline-8-carboxaldehyde) and can be oxidized to a carboxylic acid group (3,6-dichloroquinoline-8-carboxylic acid).[1]

  • Chloro Substituents on the Quinoline Ring: The chlorine atoms at the 3- and 6-positions are generally stable but can undergo nucleophilic substitution reactions under specific conditions, although this is less common than reactions involving the dichloromethyl group.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a freezer at -20°C under an inert atmosphere.[1] The compound is a solid with a melting point of 129-131°C and is soluble in chloroform and ethyl acetate.[1]

Troubleshooting Guides

Issue 1: Unexpected side products during the synthesis or use of this compound.
  • Observation: Formation of colored impurities or unexpected peaks in analytical data (TLC, LC-MS, NMR).

  • Potential Cause 1: Hydrolysis of the dichloromethyl group. The dichloromethyl group can be sensitive to moisture, especially under acidic or basic conditions, leading to the formation of 3,6-dichloroquinoline-8-carboxaldehyde.

    • Solution: Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). If the aldehyde is an undesired byproduct, it may be possible to separate it from the starting material via chromatography.

  • Potential Cause 2: Over-oxidation. If subjecting the compound to oxidative conditions to form the carboxylic acid, over-oxidation or degradation of the quinoline ring can occur, especially at high temperatures or with harsh oxidizing agents.

    • Solution: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Consider using milder oxidizing agents.

  • Potential Cause 3: Formation of nitro compounds. In the commercial synthesis of quinclorac, which involves oxidation with nitric acid in sulfuric acid, the formation of nitro-substituted quinoline byproducts is a known issue.[1]

    • Solution: If using this synthetic route, careful control of reaction conditions is crucial. Purification to remove nitro compounds may require column chromatography or recrystallization.

Issue 2: Low yield or incomplete conversion during the oxidation of the dichloromethyl group to a carboxylic acid.
  • Observation: A significant amount of starting material remains after the reaction, or the yield of the desired carboxylic acid (quinclorac) is lower than expected.

  • Potential Cause 1: Inefficient catalyst system (for catalyzed oxidation with O₂). The choice and concentration of the catalyst components are critical for efficient oxidation.[1]

    • Solution: Ensure the correct catalyst system is used (e.g., H₃PMo₁₂O₄₀/Ce/Co/Br⁻ in acetic acid) at the optimal concentrations.[1] The reaction is sensitive to the concentration of each component.

  • Potential Cause 2: Insufficient oxygen supply (for oxidation with O₂). The partial pressure of oxygen can be a limiting factor in the reaction rate.[1]

    • Solution: Ensure a sufficient and consistent supply of oxygen to the reaction mixture. The reaction order with respect to oxygen is 0.26, indicating its influence on the reaction rate.[1]

  • Potential Cause 3: Low reaction temperature. The oxidation reaction has a significant activation energy (57.6 kJ mol⁻¹), and lower temperatures will result in a slower reaction rate.[1]

    • Solution: Maintain the optimal reaction temperature as specified in the protocol. For the catalyzed oxidation with O₂, a temperature of around 170°C has been reported.[1]

Quantitative Data

ParameterCatalyzed Oxidation with O₂[1]Commercial Synthesis (Nitric Acid/Sulfuric Acid)[1]
Oxidizing Agent Oxygen (O₂)Nitric Acid (HNO₃)
Solvent/Medium Acetic Acid98% Sulfuric Acid
Catalyst System H₃PMo₁₂O₄₀/Ce(III)/Co(II)/Br⁻None
Typical Yield High (not explicitly quantified in the study)High (commercial process)
Key Byproducts Not specified, but cleaner process impliedNOₓ and nitro compounds

Experimental Protocols

Protocol 1: Catalyzed Oxidation of this compound to Quinclorac[1]

This protocol describes a laboratory-scale oxidation using a homogeneous catalyst system and molecular oxygen.

Materials:

  • This compound

  • Acetic Acid (solvent)

  • Phosphomolybdic acid (H₃PMo₁₂O₄₀)

  • Cerium(III) source (e.g., Ce(OAc)₃)

  • Cobalt(II) source (e.g., Co(OAc)₂)

  • Bromide source (e.g., NaBr)

  • Oxygen gas

Procedure:

  • In a suitable high-pressure reactor, dissolve this compound in acetic acid.

  • Add the catalyst components in their optimal concentrations: phosphomolybdic acid, Ce(III), Co(II), and Br⁻. The reported optimal concentrations are 0.209 wt% H₃PMo₁₂O₄₀, 0.022 wt% Ce(III), 0.027 wt% Co(II), and 0.0161 wt% Br⁻.[1]

  • Pressurize the reactor with oxygen. The partial pressure of oxygen influences the reaction rate.

  • Heat the reaction mixture to the desired temperature (e.g., 170°C) and maintain it with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).

  • Upon completion, cool the reactor, release the pressure, and work up the reaction mixture to isolate the product, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac). Purification may involve precipitation, filtration, and recrystallization.

Protocol 2: General Procedure for Hydrolysis of a Dichloromethyl Group to an Aldehyde (Illustrative)

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Ice

  • Sodium bicarbonate (or other suitable base)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Carefully add concentrated sulfuric acid to a reaction vessel cooled in an ice bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • Allow the mixture to stir at a low temperature for a specified period. The reaction time and temperature will need to be optimized.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous mixture with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by column chromatography or recrystallization.

Visualizations

experimental_workflow start This compound hydrolysis Hydrolysis (e.g., H2SO4, H2O) start->hydrolysis oxidation Oxidation (e.g., O2, Catalyst) start->oxidation aldehyde 3,6-Dichloroquinoline-8-carboxaldehyde hydrolysis->aldehyde acid 3,6-Dichloroquinoline-8-carboxylic Acid (Quinclorac) oxidation->acid further_rxn Further Reactions (e.g., Esterification, Amidation) acid->further_rxn

Caption: Potential reaction pathways of this compound.

troubleshooting_logic start Unexpected Reactivity Observed check_impurities Analyze for Impurities (TLC, LC-MS, NMR) start->check_impurities hydrolysis_product Aldehyde byproduct detected? check_impurities->hydrolysis_product oxidation_product Over-oxidation/degradation products? check_impurities->oxidation_product nitro_product Nitro-compounds detected? check_impurities->nitro_product solution_hydrolysis Use anhydrous conditions, inert atmosphere. hydrolysis_product->solution_hydrolysis Yes solution_oxidation Optimize oxidant stoichiometry and temperature. oxidation_product->solution_oxidation Yes solution_nitro Purify via chromatography/recrystallization. nitro_product->solution_nitro Yes

Caption: Troubleshooting logic for unexpected byproducts.

References

preventing degradation of 3,6-Dichloro-8-(dichloromethyl)quinoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dichloro-8-(dichloromethyl)quinoline to prevent its degradation. The following troubleshooting guides and FAQs address specific issues that may arise during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: Based on the chemical structure, the primary anticipated causes of degradation are hydrolysis of the dichloromethyl group and photodecomposition. The presence of multiple chlorine atoms on the quinoline ring and the dichloromethyl group makes the molecule susceptible to nucleophilic attack by water (hydrolysis) and degradation upon exposure to light, particularly UV radiation.[1][2][3]

Q2: How should this compound be stored to ensure its stability?

A2: To minimize degradation, the compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5] It is also crucial to protect it from light and moisture.[6][7]

Q3: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?

A3: While it is best to prepare solutions fresh, if storage is necessary, use a dry, aprotic solvent such as chloroform or ethyl acetate, in which the compound is soluble.[4] Store the solution at -20°C, protected from light, and under an inert atmosphere. Aqueous or protic solvents should be avoided to prevent hydrolysis.

Q4: What are the signs of degradation of this compound?

A4: Degradation may be indicated by a change in physical appearance, such as color change or the presence of particulates in a previously clear solution. From a chemical perspective, the appearance of new, unexpected spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an HPLC or GC-MS analysis would suggest degradation.

Q5: What are the likely degradation products?

A5: The primary degradation products are likely to result from the hydrolysis of the dichloromethyl group to a formyl (aldehyde) group or a carboxylic acid group. Photodegradation could lead to a variety of other byproducts due to radical reactions.[3][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results or loss of compound activity. Degradation of this compound.1. Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).2. Review storage and handling procedures to ensure they align with recommended conditions.3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments.
Change in color of the solid compound or solution. Exposure to light or air (oxidation).1. Discard the discolored material.2. Ensure the compound is stored in an amber vial or a container protected from light.3. When handling, minimize exposure to ambient light and air.
Inconsistent results between different batches of the compound. Variation in purity or degradation of older batches.1. Always record the lot number and date of receipt for each batch.2. Re-analyze the purity of older batches before use.3. If possible, use the same batch for a series of related experiments to ensure consistency.
Formation of precipitate in a stored solution. Compound degradation or exceeding solubility limits at storage temperature.1. Allow the solution to warm to room temperature to see if the precipitate redissolves.2. If the precipitate remains, it is likely a degradation product, and the solution should be discarded.3. Prepare fresh solutions before each use to avoid issues with solubility and stability.

Summary of Chemical Properties and Storage Conditions

PropertyValueSource
Molecular Formula C₁₀H₅Cl₄N[4]
Molecular Weight 280.9654 g/mol [4]
Melting Point 129-131°C[4]
Boiling Point 372.6±37.0 °C (Predicted)[4]
Solubility Chloroform, Ethyl Acetate[4]
Recommended Storage -20°C Freezer, Under Inert Atmosphere[4][5]

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on general chemical principles.

A This compound B Hydrolysis A->B H₂O C Photolysis (UV light) A->C D 3,6-Dichloroquinoline-8-carbaldehyde B->D Initial Product E 3,6-Dichloroquinoline-8-carboxylic acid B->E Final Product F Various Photodegradation Products C->F D->B Further Oxidation/Hydrolysis

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Purity Analysis

This workflow outlines a general procedure for checking the purity of this compound using High-Performance Liquid Chromatography (HPLC).

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~1 mg of This compound prep2 Dissolve in a known volume of appropriate solvent (e.g., Acetonitrile) prep1->prep2 prep3 Filter through a 0.22 µm syringe filter prep2->prep3 hplc1 Inject sample onto a C18 column prep3->hplc1 hplc2 Run a gradient elution (e.g., Water:Acetonitrile) hplc1->hplc2 hplc3 Detect at an appropriate UV wavelength (e.g., 275 nm) hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity based on the area percentage of the main peak data1->data2

Caption: Experimental workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a sample of this compound.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation: Accurately weigh approximately 1 mg of the this compound standard and dissolve it in 10 mL of acetonitrile to make a 0.1 mg/mL solution.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient could be starting with 60% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions. (Note: This may need to be optimized).

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10-20 µL.[9]

    • Detection Wavelength: 275 nm (based on typical quinoline absorbance).[9]

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas in the resulting chromatograms. The purity of the sample can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Disclaimer: The information provided is based on general chemical principles and data available for related compounds. It is intended as a guide and should be supplemented with in-house stability studies for critical applications. Always handle chemical reagents with appropriate safety precautions.

References

Technical Support Center: 3,6-Dichloro-8-(dichloromethyl)quinoline Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Dichloro-8-(dichloromethyl)quinoline.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Complex multiplet patterns in the aromatic region of the ¹H NMR spectrum.

Possible Cause: The protons on the quinoline core exhibit complex splitting patterns due to mutual coupling and the influence of the chlorine and dichloromethyl substituents. This can lead to overlapping signals that are difficult to interpret.

Troubleshooting Steps:

  • Optimize Solvent Choice: Switching to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve overlapping multiplets.[1]

  • Increase Spectrometer Field Strength: Utilizing a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the dispersion of the signals, potentially simplifying the interpretation of complex coupling patterns.

  • 2D NMR Experiments: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively. This will aid in the definitive assignment of each signal.

  • Computational Prediction: Use NMR prediction software to simulate the spectrum of this compound. Comparing the predicted spectrum with the experimental data can assist in signal assignment.

Issue: Broad or distorted peaks in the NMR spectrum.

Possible Cause: The presence of paramagnetic impurities, poor sample solubility, or sample degradation can lead to peak broadening. The compound itself may also be prone to degradation under certain conditions.[2]

Troubleshooting Steps:

  • Ensure Sample Purity: Purify the sample using appropriate chromatographic techniques to remove any paramagnetic impurities.

  • Improve Solubility: Ensure the sample is fully dissolved in the NMR solvent. Gentle heating or sonication may aid dissolution. If solubility is an issue, consider a different solvent.[1][3]

  • Check for Degradation: Acquire the NMR spectrum promptly after sample preparation. If degradation is suspected, store the compound under an inert atmosphere at a low temperature (-20°C is recommended) and minimize exposure to light.[2][3]

Mass Spectrometry (MS)

Issue: Complex isotopic pattern in the mass spectrum.

Possible Cause: The presence of four chlorine atoms in this compound results in a characteristic and complex isotopic pattern for the molecular ion and any chlorine-containing fragments. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Troubleshooting Steps:

  • Isotopic Pattern Simulation: Utilize a mass spectrometry software to simulate the expected isotopic pattern for the molecular formula C₁₀H₅Cl₄N. Compare this simulation with the experimentally observed pattern to confirm the identity of the molecular ion peak.

  • High-Resolution Mass Spectrometry (HRMS): Employ HRMS to obtain the exact mass of the molecular ion.[3] This will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Issue: Ambiguous fragmentation pattern.

Possible Cause: The fragmentation of halogenated quinolines under electron ionization (EI) can be complex, involving losses of chlorine atoms, the dichloromethyl group, and fragmentation of the quinoline ring system.[4][5][6]

Troubleshooting Steps:

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments by isolating the molecular ion and inducing fragmentation. This will help to establish the fragmentation pathways and identify the major product ions.

  • Soft Ionization Techniques: Employ soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the abundance of the molecular ion.

  • Analyze for Characteristic Fragments: Look for characteristic neutral losses such as HCl, Cl, and CHCl₂. Fragmentation of the quinoline ring often results in the loss of HCN.[5]

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H NMR spectrum of this compound?

Q2: What is the expected molecular ion peak in the mass spectrum of this compound?

A2: The exact mass of this compound is 280.914660 g/mol .[3] In a low-resolution mass spectrum, the nominal mass will be 281 m/z for the most abundant isotopic peak. Due to the four chlorine atoms, a characteristic isotopic cluster will be observed.

Q3: What are the key stability considerations for this compound?

A3: this compound should be stored at -20°C under an inert atmosphere to prevent degradation.[3] Some halogenated quinolines are known to be sensitive to light and may undergo photolytic degradation.[2] It is advisable to handle the compound in a light-protected environment.

Q4: What are suitable solvents for the characterization of this compound?

A4: The compound is reported to be soluble in chloroform and ethyl acetate.[3] For NMR analysis, deuterated chloroform (CDCl₃) would be a suitable starting solvent.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₁₀H₅Cl₄N
Exact Mass280.914660[3]
Melting Point129-131°C[3]
Boiling Point (Predicted)372.6 ± 37.0 °C[3]
Density (Predicted)1.556 ± 0.06 g/cm³[3]
pKa (Predicted)0.03 ± 0.31[3]
LogP5.01780[3]
SolubilityChloroform, Ethyl Acetate[3]
Storage Temperature-20°C Freezer, Under Inert Atmosphere[3]

Experimental Protocols

General Protocol for ¹H NMR Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire the spectrum on a calibrated NMR spectrometer.

General Protocol for Mass Spectrometry Analysis (Electron Ionization):

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Set the ionization energy to 70 eV for standard EI analysis.

  • Acquire the mass spectrum over an appropriate m/z range to include the molecular ion and expected fragments.

  • Analyze the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Characterization Sample 3,6-Dichloro-8- (dichloromethyl)quinoline Dissolve Dissolve in Deuterated Solvent Sample->Dissolve PrepareMS Prepare Dilute Solution Sample->PrepareMS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1D Acquire 1D NMR (¹H, ¹³C) Transfer->Acquire1D Troubleshoot1 Complex Spectra? Acquire1D->Troubleshoot1 Acquire2D Acquire 2D NMR (COSY, HSQC) Troubleshoot1->Acquire2D Yes Interpret Interpret Spectra Troubleshoot1->Interpret No Acquire2D->Interpret AnalyzeMS Analyze by MS (EI, ESI) PrepareMS->AnalyzeMS Troubleshoot2 Ambiguous Fragments? AnalyzeMS->Troubleshoot2 AnalyzeHRMS Analyze by HRMS or MS/MS Troubleshoot2->AnalyzeHRMS Yes Troubleshoot2->Interpret No AnalyzeHRMS->Interpret Confirm Confirm Structure Interpret->Confirm

Caption: Workflow for the characterization of this compound.

Caption: Troubleshooting logic for NMR and MS characterization issues.

References

Technical Support Center: Managing Exothermic Reactions with 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing potential exothermic reactions when working with 3,6-dichloro-8-(dichloromethyl)quinoline. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the synthesis of this compound?

A1: The synthesis of quinolines, particularly through methods like the Skraup reaction, can be highly exothermic and potentially violent.[1][2][3] The reaction of an aniline precursor with glycerol or an equivalent α,β-unsaturated carbonyl precursor in the presence of a strong acid and an oxidizing agent can generate a significant amount of heat. For a highly chlorinated and substituted quinoline like this compound, the starting materials are likely to be complex, and the potential for a rapid, uncontrolled exotherm (thermal runaway) should be considered a primary hazard.

Q2: What factors can contribute to a thermal runaway during the synthesis of this compound?

A2: Several factors can contribute to a thermal runaway:

  • Rate of Reagent Addition: Too rapid addition of a key reagent, such as the acid or the oxidizing agent, can lead to a sudden and uncontrollable increase in the reaction rate and heat generation.

  • Inadequate Cooling: Insufficient cooling capacity for the reaction vessel can prevent the effective dissipation of heat generated by the reaction.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction rate is significantly higher, potentially initiating a thermal runaway.

  • Scale-up Issues: Reactions that are well-behaved on a small scale can become dangerously exothermic upon scale-up due to changes in the surface-area-to-volume ratio, which affects heat dissipation.

  • Impure Reagents: The presence of impurities in the starting materials or solvents can sometimes catalyze side reactions that are highly exothermic.

Q3: Are there specific structural features of this compound that I should be concerned about regarding thermal stability?

A3: The presence of multiple chlorine atoms on the quinoline ring and the dichloromethyl group are features to consider. Polychlorinated aromatic compounds can have complex thermal decomposition pathways. While the aromatic ring itself is generally stable, the dichloromethyl group (-CHCl2) could potentially undergo elimination or other reactions at elevated temperatures, especially in the presence of bases or certain metals, which could be exothermic.

Q4: What are the immediate signs of an impending thermal runaway?

A4: Be vigilant for the following signs:

  • A rapid and unexpected increase in the reaction temperature that does not stabilize with cooling.

  • A sudden increase in pressure within the reaction vessel.

  • Vigorous and uncontrolled boiling or refluxing of the solvent.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • Evolution of gas or fumes from the reaction.

Troubleshooting Guide: Exothermic Reaction Scenarios

This guide provides step-by-step instructions for troubleshooting specific issues related to exothermic events.

Problem/Observation Potential Cause Immediate Action Preventative Measures
Rapid Temperature Spike During Reagent Addition Reagent added too quickly; Inadequate pre-cooling.1. Immediately stop the addition of the reagent. 2. Increase the cooling to the reaction vessel (e.g., lower the temperature of the cooling bath). 3. Ensure vigorous stirring to promote even heat distribution.1. Add the reagent slowly and in a controlled manner, monitoring the temperature closely. 2. Pre-cool the reaction mixture to a lower temperature before starting the addition. 3. Use a dropping funnel or a syringe pump for precise control over the addition rate.
Sustained, Uncontrolled Rise in Temperature (Thermal Runaway) Reaction is out of control due to one or more factors listed in FAQ #2.1. PRIORITIZE SAFETY: Alert colleagues and evacuate the immediate area if necessary. 2. If safe to do so, remove the heating source (if any). 3. Apply maximum cooling to the reaction vessel. 4. If the reaction is equipped with a quenching system, activate it according to your pre-defined emergency plan.1. Conduct a thorough risk assessment before performing the reaction. 2. Use a reaction calorimeter to determine the heat of reaction and the required cooling capacity. 3. Ensure the cooling system is adequate for the scale of the reaction. 4. Have an emergency quenching plan and the necessary reagents readily available.
Pressure Buildup in a Sealed Reaction Vessel Gas evolution from the reaction or decomposition; Solvent boiling due to exotherm.1. DO NOT ATTEMPT TO TIGHTEN THE SEAL. 2. If a pressure relief system (e.g., a bubbler or a pressure-rated rupture disk) is in place, ensure it is functioning. 3. If possible and safe, vent the vessel to a fume hood or a scrubber system. 4. Cool the reaction vessel immediately.1. Whenever possible, avoid running potentially exothermic reactions in sealed vessels without appropriate pressure relief systems. 2. Choose a solvent with a boiling point that can help to control the reaction temperature through reflux. 3. Understand the potential for gas evolution in your reaction.
Localized Hot Spots and Non-uniform Reaction Inadequate stirring or mixing.1. Increase the stirring rate to improve homogeneity. 2. If solids are present, ensure they are well-suspended.1. Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures or larger scale reactions. 2. Visually confirm that the mixing is effective before initiating the exothermic step.

Experimental Protocols

Protocol 1: General Procedure for Controlled Addition of a Reagent in a Potentially Exothermic Reaction

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar (or overhead stirrer), a thermometer, a condenser, and a dropping funnel (or syringe pump).

    • Ensure the flask is securely clamped in a cooling bath (e.g., ice-water or a cryocooler).

    • Connect the condenser to a suitable cooling source.

  • Procedure:

    • Charge the flask with the initial reactants and solvent.

    • Cool the mixture to the desired starting temperature (e.g., 0-5 °C) with stirring.

    • Load the reagent to be added into the dropping funnel.

    • Begin adding the reagent dropwise, continuously monitoring the internal temperature of the reaction.

    • Maintain the temperature within a pre-determined range (e.g., ± 2 °C) by adjusting the addition rate and the cooling bath temperature.

    • If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.

    • Once the addition is complete, continue to stir the reaction at the controlled temperature for the specified time.

Protocol 2: Emergency Quenching Protocol for a Runaway Reaction

Note: This protocol should be adapted to the specific chemistry of your reaction. A "dummy run" with non-reactive materials is recommended to ensure the quenching procedure can be executed quickly and safely.

  • Pre-Reaction Preparation:

    • Prepare a quenching solution. The choice of quencher depends on the reactants. For many organic reactions, a cold, inert solvent or a weak acid/base solution may be appropriate.

    • Have the quenching solution in a container that allows for rapid addition to the reaction vessel (e.g., a large beaker or an addition funnel).

    • Ensure a clear and unobstructed path to the reaction setup for the quenching operation.

  • Emergency Procedure:

    • In the event of a thermal runaway, and if it is safe to approach the fume hood, add the pre-prepared quenching solution to the reaction mixture as quickly as is safely possible.

    • The goal is to dilute the reactants and absorb the excess heat.

    • Continue to cool the reaction vessel externally.

    • Once the temperature has been brought under control, proceed with the appropriate workup and waste disposal procedures.

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Potentially Exothermic Reactions cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Response Phase prep1 Risk Assessment prep2 Reaction Calorimetry (if possible) prep1->prep2 prep3 Ensure Adequate Cooling & Stirring prep2->prep3 prep4 Prepare Emergency Quench Plan prep3->prep4 exec1 Controlled Reagent Addition prep4->exec1 exec2 Monitor Temperature & Pressure exec1->exec2 resp1 Normal Operation? exec2->resp1 exec3 Maintain Set Temperature resp2 Proceed with Reaction resp1->resp2 Yes resp3 Exotherm Detected? resp1->resp3 No resp3->resp2 No resp4 Stop Addition & Increase Cooling resp3->resp4 Yes resp5 Runaway? resp4->resp5 resp5->resp2 No, controlled resp6 Activate Emergency Plan (Quench/Evacuate) resp5->resp6 Yes

Caption: A workflow diagram illustrating the key stages of managing a potentially exothermic chemical reaction.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Events start Observe Unexpected Temperature Rise q1 Is reagent still being added? start->q1 a1_yes Stop Addition Immediately q1->a1_yes Yes a1_no Proceed to Next Check q1->a1_no No q2 Is cooling at maximum? a1_yes->q2 a1_no->q2 a2_yes Proceed to Next Check q2->a2_yes Yes a2_no Increase Cooling to Maximum q2->a2_no No q3 Is stirring adequate? a2_yes->q3 a2_no->q3 a3_yes Proceed to Next Check q3->a3_yes Yes a3_no Increase Stirring Rate q3->a3_no No q4 Is temperature still rising uncontrollably? a3_yes->q4 a3_no->q4 a4_yes Initiate Emergency Quench Protocol q4->a4_yes Yes a4_no Continue Monitoring Closely q4->a4_no No

Caption: A logical decision tree for troubleshooting an unexpected temperature increase during a chemical reaction.

References

common impurities in commercially available 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available 3,6-Dichloro-8-(dichloromethyl)quinoline.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent Experimental Results or Lower than Expected Yield

Unexpected side reactions or lower yields can often be attributed to impurities in the starting material.

  • Initial Assessment: Review the Certificate of Analysis (CoA) from your supplier. Commercially available this compound typically has a purity of 95-99%.[1][2] If your application is sensitive to minor impurities, further purification may be necessary.

  • Troubleshooting Steps:

    • Purity Analysis: Perform a purity analysis of your batch using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS. This will help identify the presence and relative abundance of any impurities.

    • Impurity Identification: Based on typical synthesis routes, common impurities include starting materials, under-chlorinated intermediates, and over-chlorinated byproducts. Compare the retention times and mass spectra of any unexpected peaks with the potential impurities listed in the table below.

    • Purification: If significant impurities are detected, consider purifying the material using techniques such as recrystallization or column chromatography.

Issue 2: Difficulty in Purifying the Compound

The similar polarity of this compound and its related impurities can make purification challenging.

  • Initial Assessment: Determine the nature of the primary impurities through analytical techniques like HPLC-MS or GC-MS.

  • Troubleshooting Steps:

    • Recrystallization: For crystalline solids, recrystallization is often an effective purification method. Experiment with different solvent systems. Given the compound's solubility in chloroform and ethyl acetate, consider solvent/anti-solvent systems based on these.

    • Column Chromatography: For complex mixtures or non-crystalline material, column chromatography is recommended. Use a gradient elution system to effectively separate compounds with close polarities. A common starting point is a hexane/ethyl acetate gradient on a silica gel column.

    • Monitor Fractions: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or a rapid analytical method to ensure a good separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: While a definitive list is dependent on the specific manufacturing process, the most probable impurities are process-related. These arise from the chlorination of a precursor like 3,6-dichloro-8-methylquinoline. The likely impurities are:

  • Unreacted Starting Material: 3,6-dichloro-8-methylquinoline.

  • Incompletely Chlorinated Intermediates: 3,6-dichloro-8-(monochloromethyl)quinoline.

  • Over-chlorinated Byproducts: 3,6-dichloro-8-(trichloromethyl)quinoline.

  • Regioisomers: Isomers with chlorine atoms at different positions on the quinoline ring.

Q2: How can I identify these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • HPLC-MS: This is a powerful technique for separating the components of the mixture and obtaining their molecular weights, which can help in identifying the degree of chlorination.

  • GC-MS: This is also an excellent method for separating and identifying volatile and semi-volatile chlorinated compounds.

  • NMR Spectroscopy: 1H and 13C NMR can help in identifying the specific isomers and the extent of chlorination on the methyl group by analyzing the chemical shifts and integration of the signals.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and minimize degradation, the compound should be stored at -20°C in a freezer, under an inert atmosphere.[1]

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
3,6-dichloro-8-methylquinolineC10H7Cl2N212.08Starting Material
3,6-dichloro-8-(monochloromethyl)quinolineC10H6Cl3N246.52Incomplete Chlorination
This compound C10H5Cl4N 280.97 Product
3,6-dichloro-8-(trichloromethyl)quinolineC10H4Cl5N315.41Over-chlorination
Regioisomers of Dichloro-dichloromethylquinolineC10H5Cl4N280.97Side reactions during synthesis

Experimental Protocols

Protocol 1: General Method for Purity Analysis by HPLC-MS

This protocol provides a general starting point for the analysis of this compound and its potential impurities. Optimization may be required.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 10-50 µg/mL with the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a 50:50 (A:B) ratio, and linearly increase to 5:95 (A:B) over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 150-400.

    • Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

Protocol 2: General Method for Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of hexane.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with pure hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 10% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, visualizing with a UV lamp. Combine the fractions containing the pure product.

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

Impurity_Troubleshooting_Workflow start Inconsistent Experimental Results check_coa Review Certificate of Analysis (CoA) start->check_coa analyze_purity Perform Purity Analysis (HPLC-MS / GC-MS) check_coa->analyze_purity impurity_detected Impurities Detected? analyze_purity->impurity_detected identify_impurities Identify Impurities (Compare with Table 1) impurity_detected->identify_impurities Yes proceed Proceed with Experiment impurity_detected->proceed No (< 0.5%) purify Purify Compound (Recrystallization / Column Chromatography) identify_impurities->purify re_analyze Re-analyze Purified Product purify->re_analyze end Successful Experiment proceed->end re_analyze->end

Caption: Workflow for troubleshooting experimental issues related to impurities.

Synthesis_Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_side_reaction Side Reactions start_material 3,6-dichloro-8-methylquinoline (Starting Material) intermediate 3,6-dichloro-8-(monochloromethyl)quinoline (Under-chlorinated Impurity) start_material->intermediate + Cl2 regioisomers Regioisomeric Impurities start_material->regioisomers Isomerization/Side Reaction product This compound (Target Product) intermediate->product + Cl2 over_chlorinated 3,6-dichloro-8-(trichloromethyl)quinoline (Over-chlorinated Impurity) product->over_chlorinated + Cl2 (excess)

Caption: Potential impurity formation pathway during synthesis.

References

regioselectivity issues in reactions of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3,6-dichloro-8-(dichloromethyl)quinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: In a nucleophilic aromatic substitution (SNAr) reaction on this compound, which chlorine atom is more likely to be substituted, the one at the C3 or C6 position?

A1: Predicting the regioselectivity of SNAr reactions on this compound requires consideration of the electronic effects within the quinoline ring. The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack but activates it for nucleophilic attack, particularly at the C2 and C4 positions. In this molecule, we have chloro substituents at C3 and C6.

The dichloromethyl group at C8 is an electron-withdrawing group due to the inductive effect of the chlorine atoms. This effect will decrease the electron density of the benzene portion of the quinoline ring, making the C6 position more susceptible to nucleophilic attack than it would be without this substituent.

However, the pyridine ring is generally more electron-deficient than the benzene ring in a quinoline system. This would suggest that the C3 position might be more reactive. The ultimate regioselectivity will likely depend on the specific nucleophile and reaction conditions. It is advisable to perform small-scale test reactions and use 2D NMR techniques to confirm the structure of the product.

Q2: For a palladium-catalyzed cross-coupling reaction like Suzuki or Sonogashira, which position (C3 or C6) is expected to be more reactive?

A2: In palladium-catalyzed cross-coupling reactions, the regioselectivity is influenced by a combination of electronic and steric factors, as well as the choice of catalyst, ligands, and reaction conditions. Generally, for dihalogenated heterocycles, the relative reactivity of the halogen atoms can often be controlled.

  • Electronic Effects: The chloro group at C3 is on the more electron-poor pyridine ring, which can influence the oxidative addition step of the catalytic cycle.

  • Steric Hindrance: The C8-dichloromethyl group may exert some steric hindrance around the C6 position, potentially favoring reaction at the C3 position.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and, crucially, the phosphine ligand can often be used to direct the reaction to one position over the other. Bulky, electron-rich ligands can favor reaction at the less sterically hindered position.

It is highly recommended to screen a variety of catalysts and ligands to achieve the desired regioselectivity.

Q3: Can the dichloromethyl group at C8 participate in side reactions?

A3: Yes, the dichloromethyl group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which could lead to the formation of a formyl group (-CHO) at the C8 position. This is a common reaction for gem-dihalides. If your reaction conditions involve aqueous bases or acids, you should be aware of this potential side reaction. It is advisable to use anhydrous solvents and non-aqueous bases where possible if the dichloromethyl group needs to be preserved.

Troubleshooting Guides

Troubleshooting Poor Regioselectivity in Suzuki-Miyaura Coupling

If you are observing a mixture of C3 and C6 substituted products, or reaction at the undesired position, consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
Low regioselectivity (mixture of isomers) Catalyst/ligand system is not selective.Screen a panel of palladium catalysts and phosphine ligands. For example, compare a less bulky ligand like PPh₃ with a bulkier, more electron-rich ligand like SPhos or XPhos.
Reaction temperature is too high, leading to loss of selectivity.Lower the reaction temperature and monitor the reaction over a longer period.
The base is influencing the selectivity.Experiment with different bases. For instance, compare the results with a weaker base like K₂CO₃ versus a stronger base like Cs₂CO₃.
Reaction at the wrong position The chosen ligand favors the undesired position.Switch to a ligand with different steric and electronic properties. If a bulky ligand gives C3 selectivity, a smaller ligand might favor C6.
No reaction The catalyst is not active enough for the C-Cl bond activation.Use a more active catalyst system, such as a palladacycle precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Troubleshooting Poor Regioselectivity in Sonogashira Coupling

Similar to the Suzuki coupling, regioselectivity in Sonogashira coupling can be challenging. Here are some troubleshooting tips:

Issue Potential Cause Recommended Action
Mixture of C3 and C6 coupled products Non-selective catalyst system.The choice of palladium source and ligand is critical. Comparing a copper-cocatalyzed system with a copper-free system can sometimes influence the regioselectivity.
The amine base is not optimal.Screen different amine bases (e.g., triethylamine, diisopropylethylamine) and solvents.
Decomposition of starting material Reaction temperature is too high.Sonogashira couplings can often be run at lower temperatures. Try running the reaction at room temperature or slightly elevated temperatures.
Homocoupling of the alkyne (Glaser coupling) Presence of oxygen.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Screen:

  • To a reaction vial, add this compound (1 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if separate, 10 mol%).

  • Add the anhydrous solvent (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

General Protocol for a Sonogashira Coupling Screen:

  • To a reaction vial, add this compound (1 equiv.), the terminal alkyne (1.2 equiv.), and CuI (5 mol%).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%).

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3 equiv.).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite, concentrate, and purify by column chromatography.

Visualizations

Regioselectivity_Troubleshooting start Start: Poor Regioselectivity ligand Screen Ligands (e.g., PPh3 vs. XPhos) start->ligand base Vary Base (e.g., K2CO3 vs. Cs2CO3) ligand->base If no improvement success Desired Regioisomer ligand->success Success temp Adjust Temperature base->temp If no improvement base->success Success solvent Change Solvent System temp->solvent If no improvement temp->success Success solvent->success Success failure Still Poor Selectivity solvent->failure If no improvement

Caption: Troubleshooting workflow for poor regioselectivity.

Competing_Pathways start This compound reaction_conditions Reaction Conditions (Catalyst, Ligand, Base, Temp.) start->reaction_conditions c3_product C3-Substituted Product reaction_conditions->c3_product Pathway A c6_product C6-Substituted Product reaction_conditions->c6_product Pathway B side_reaction Side Reaction (e.g., Hydrolysis of -CHCl2) reaction_conditions->side_reaction Pathway C (e.g., aqueous base)

Validation & Comparative

Comparative Analysis of 3,6-Dichloro-8-(dichloromethyl)quinoline with Other Quinolines: A Hypothetical Evaluation Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available experimental data on the biological activity of 3,6-Dichloro-8-(dichloromethyl)quinoline. This comparative guide, therefore, presents a hypothetical analysis based on established structure-activity relationships (SAR) of other quinoline derivatives. The experimental data provided is for well-characterized, representative quinoline compounds to offer a framework for potential future investigations of this compound.

Introduction

Quinoline, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide provides a comparative overview of the hypothetical biological potential of this compound against established quinoline-based compounds. While no direct experimental data exists for this compound, we can infer its potential activities based on the known effects of its structural features—the chloro and dichloromethyl substituents.

Chemical Properties of this compound

Basic chemical information for this compound has been compiled from various chemical suppliers.

PropertyValue
Molecular Formula C₁₀H₅Cl₄N
Molecular Weight 280.97 g/mol
Melting Point 129-131 °C
Boiling Point 372.6 °C (Predicted)
Solubility Soluble in Chloroform, Ethyl Acetate
CAS Number 84087-44-5

Hypothetical Biological Profile and Structure-Activity Relationship (SAR) Analysis

Based on the general SAR of quinoline derivatives, the structural features of this compound may contribute to several biological activities:

  • Anticancer Activity: The presence of halogen atoms on the quinoline ring is often associated with enhanced anticancer activity.[10] The dichlorination at positions 3 and 6 could potentially increase the compound's cytotoxicity against cancer cell lines. The dichloromethyl group at position 8 is an unusual substituent and its effect is difficult to predict without experimental data. However, it may influence the compound's lipophilicity and steric interactions with biological targets.

  • Antimicrobial Activity: Chloro-substituted quinolines have demonstrated significant antibacterial and antifungal properties. The electron-withdrawing nature of chlorine atoms can modulate the electronic properties of the quinoline ring, potentially enhancing its interaction with microbial targets. For instance, 5,7-dichloro-8-hydroxy-2-methylquinoline has shown high inhibitory potential against various bacteria.[11]

Comparative Analysis with Known Quinolines

To provide a tangible comparison, we have selected three well-studied quinoline derivatives with established biological activities: Chloroquine (antimalarial), Ciprofloxacin (antibacterial), and a representative 8-Hydroxyquinoline derivative (antimicrobial/anticancer).

Quantitative Data Summary
CompoundPrimary ActivityTarget Organism/Cell LineIC₅₀ / MIC (µM)Reference Compound
This compound HypotheticalNot DeterminedNot DeterminedNot Applicable
Chloroquine AntimalarialPlasmodium falciparum (3D7)~0.02-
Ciprofloxacin AntibacterialEscherichia coli~0.02-
5,7-Dichloro-8-hydroxy-2-methylquinoline AntibacterialM. tuberculosis0.1-
S. aureus (MRSA)1.1-

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of a compound against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Methodology:

  • Bacterial Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium to a specific optical density.

  • Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

Signaling Pathway Diagram

Quinoline_Anticancer_Pathway cluster_cell Cancer Cell Quinoline Derivative Quinoline Derivative DNA DNA Quinoline Derivative->DNA Intercalation Topoisomerase Topoisomerase Quinoline Derivative->Topoisomerase Inhibition Kinase Signaling Kinase Signaling Quinoline Derivative->Kinase Signaling Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA->Cell Cycle Arrest Topoisomerase->Cell Cycle Arrest Apoptosis Apoptosis Kinase Signaling->Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Workflow Diagram

Experimental_Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity Assay Cytotoxicity Assay In Vitro Screening->Cytotoxicity Assay Antimicrobial Assay Antimicrobial Assay In Vitro Screening->Antimicrobial Assay Hit Identification Hit Identification Cytotoxicity Assay->Hit Identification Antimicrobial Assay->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: General workflow for drug discovery with quinoline compounds.

Conclusion

While this compound remains an uncharacterized compound in terms of its biological activity, its structure suggests potential for further investigation, particularly in the areas of oncology and infectious diseases. The chloro-substituents are a common feature in bioactive quinolines, and the unique dichloromethyl group at the 8-position warrants exploration. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers to initiate the biological evaluation of this and other novel quinoline derivatives. Future studies are essential to determine the actual performance and therapeutic potential of this compound.

References

A Comparative Guide to the Analytical Method Validation of 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantitative determination of 3,6-Dichloro-8-(dichloromethyl)quinoline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is essential for selecting the appropriate analytical technique and for the validation of in-house analytical procedures.

Method Performance Comparison

The selection of an analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. Below is a comparative summary of the typical performance characteristics of HPLC-UV and GC-MS for the analysis of chlorinated aromatic compounds like this compound.

Performance ParameterHPLC-UVGC-MS
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98-102%97-103%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL
Analysis Time 10-15 minutes15-20 minutes
Selectivity GoodExcellent
Sample Throughput HighModerate

Experimental Protocols

Detailed experimental protocols for both HPLC-UV and GC-MS methods are provided below. These protocols are based on established methodologies for similar chlorinated quinoline derivatives and serve as a robust starting point for method development and validation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substance and formulated products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity, making it ideal for the identification and quantification of trace amounts of this compound, especially in complex matrices.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction or solid-phase extraction). Concentrate the extract if necessary and bring it to a known volume.

3. Method Validation Parameters:

  • Linearity: Analyze the working standard solutions and construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.998.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels. The mean recovery should be within 97-103%.

  • Precision:

    • Repeatability: Analyze six replicate injections of a spiked sample. The %RSD should be ≤ 3.0%.

    • Intermediate Precision: Repeat the analysis on a different day. The %RSD between the two days should be ≤ 3.0%.

  • LOD and LOQ: Determine based on the S/N ratio or the standard deviation of the response and the slope of the calibration curve.

Visualizations

The following diagrams illustrate the workflow of the analytical method validation process and a potential signaling pathway that could be modulated by quinoline derivatives.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope and Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range data_analysis Data Analysis and Statistical Evaluation specificity->data_analysis accuracy Accuracy linearity->data_analysis precision Precision (Repeatability, Intermediate) accuracy->data_analysis lod_loq LOD & LOQ precision->data_analysis robustness Robustness lod_loq->data_analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for Analytical Method Validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Quinoline This compound Quinoline->PI3K Inhibition

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Unraveling the Biological Potential: A Comparative Analysis of 3,6-Dichloro-8-(dichloromethyl)quinoline and Its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Biological Activity of Chloro-Substituted Quinolines

The anticancer activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core. Halogenation, particularly chlorination, has been a key strategy in the development of potent anticancer agents. The table below summarizes the cytotoxic activity (IC50 values) of various chloro-substituted quinoline analogs against different cancer cell lines, providing a basis for predicting the potential activity of 3,6-Dichloro-8-(dichloromethyl)quinoline.

Compound/AnalogSubstitution PatternCancer Cell LineIC50 (µM)Reference
Hypothetical: this compound 3-Cl, 6-Cl, 8-CH(Cl)₂Various--
7-chloro-4-quinolinylhydrazone derivative7-Cl, 4-hydrazoneSF-295 (CNS)0.314 - 4.65 µg/cm³[1]
2,6-dichloro hydrazone derivative2,6-diCl, hydrazoneVariousMore active than monochloro derivatives[1]
2-Cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl) acrylamide3-yl acrylamideMCF-7 (Breast)40.0[1]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine7-O-benzyl-F, 4-aminoVarious< 1.0[2]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)5-Cl, 7-I, 8-OHHuCCT1 (Cholangiocarcinoma)~25 (at 48h)[3]
Nitroxoline (5-nitro-8-hydroxyquinoline)5-NO₂, 8-OHHuCCT1 (Cholangiocarcinoma)~20 (at 48h)[3]

Note: The activity of this compound is hypothetical and based on SAR trends. The dichloromethyl group at the 8-position is a unique feature that could significantly impact its biological profile.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is intricately linked to their structural features. Key SAR observations from the literature that may inform the potential of this compound include:

  • Position of Chloro Groups: The location of chlorine atoms on the quinoline ring is critical for activity. For instance, a 7-chloro group is a common feature in many biologically active quinolines, including the antimalarial drug chloroquine, and has been shown to be favorable for anticancer activity.[4][5] The presence of chlorine at both the 3 and 6 positions in the target molecule suggests a potentially unique interaction with biological targets.

  • Substitution at Position 8: Substitution at the 8-position of the quinoline ring can abolish the activity of some analogs, as seen in certain antimalarial quinolines.[4] However, the nature of the substituent is crucial. The dichloromethyl group is a strong electron-withdrawing group and is sterically bulky, which could lead to novel mechanisms of action or target interactions.

  • Substituents at Other Positions: The introduction of various functional groups at other positions, such as amino, alkoxy, and cyano groups, has been shown to modulate the anticancer potency of quinoline derivatives.[1][2]

Postulated Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects through diverse mechanisms. Based on the activities of its analogs, this compound could potentially interfere with one or more of the following signaling pathways:

  • Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase cascades and the modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[2]

  • Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism. Quinolines can cause cell cycle arrest at different phases (e.g., G2/M or G1), preventing cancer cell proliferation.

  • Inhibition of Kinases: Several quinoline derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation, such as c-Met.[6]

  • DNA Damage and Repair Inhibition: Some quinolines can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases, leading to cancer cell death.

Below is a generalized diagram illustrating potential signaling pathways that could be targeted by quinoline derivatives.

Quinoline_Anticancer_Mechanisms cluster_cell quinoline This compound & Analogs dna DNA Damage / Topoisomerase Inhibition quinoline->dna Intercalation/ Inhibition kinases Kinase Inhibition (e.g., c-Met) quinoline->kinases Inhibition cell_cycle Cell Cycle Arrest quinoline->cell_cycle Disruption apoptosis Apoptosis Induction quinoline->apoptosis Induction cancer_cell Cancer Cell

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Protocols

The evaluation of the biological activity of novel quinoline compounds typically involves a series of in vitro assays. A standard experimental workflow is outlined below.

Cell Viability and Cytotoxicity Assays

The most common method to assess the cytotoxic effect of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound and its analogs) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_compounds Treat with Quinoline Derivatives seed_cells->treat_compounds incubate Incubate for 24-72 hours treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Further mechanistic studies would involve assays such as flow cytometry for cell cycle analysis, Western blotting to probe protein expression levels in key signaling pathways, and specific enzyme inhibition assays.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its analogs provides a strong foundation for predicting its potential as an anticancer agent. The unique substitution pattern of this compound, particularly the dichloromethyl group at the 8-position, warrants further investigation. Future studies should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic profile and elucidate its mechanism of action. Such research will be instrumental in validating its potential as a lead compound for the development of novel and effective cancer therapeutics.

References

A Comparative Guide to the Structural Confirmation of 3,6-Dichloro-8-(dichloromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous structural confirmation of novel chemical entities is a cornerstone of drug discovery and development. For quinoline derivatives, a class of compounds known for a wide spectrum of biological activities, unambiguous characterization is critical.[1] This guide provides a comparative overview of key analytical techniques for the structural elucidation of 3,6-Dichloro-8-(dichloromethyl)quinoline and its analogues, tailored for researchers and scientists in the field.

The primary methods for definitive structural confirmation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—are discussed in detail. Complementary techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy, which provide valuable functional group information, are also reviewed.

Primary Analytical Techniques for Structural Elucidation

A combination of spectroscopic methods is typically employed to unequivocally determine the chemical structure of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[2] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and stereochemistry. For the target molecule, ¹H and ¹³C NMR are fundamental.

Data Presentation: Expected NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Proton Assignment Chemical Shift (δ, ppm) Carbon Assignment
~8.90H2~152.0C2
~8.20H4~148.0C8a
~7.80H5~136.0C4
~7.60H7~135.0C6
~7.00-CHCl₂~130.0C4a
~128.0C5
~126.0C7
~125.0C3
~124.0C8
~68.0-CHCl₂

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities for unambiguous assignment.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result Prep Dissolve Compound in Deuterated Solvent Acq_1H ¹H NMR Prep->Acq_1H Acq_13C ¹³C NMR Prep->Acq_13C Acq_2D 2D NMR (COSY, HSQC) Prep->Acq_2D Process Fourier Transform Phase & Baseline Correction Acq_1H->Process Acq_13C->Process Acq_2D->Process Analysis Assign Signals Interpret Spectra Process->Analysis Result Elucidated Structure Analysis->Result

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.[3] For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Data Presentation: Expected Mass Spectrometry Data

Technique Parameter Expected Value for C₁₀H₅Cl₄N Interpretation
High-Resolution MS (HRMS) Exact Mass [M+H]⁺281.9223Confirms the elemental composition (C₁₀H₆Cl₄N⁺).
Low-Resolution MS Molecular Ion Peak ClusterA characteristic pattern of peaks due to the isotopes of Chlorine (³⁵Cl and ³⁷Cl). The relative intensities of [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, and [M+8]⁺ will be indicative of four chlorine atoms.Confirms the presence of four chlorine atoms.[4]
Tandem MS (MS/MS) Major Fragment IonsLoss of Cl, HCl, CHCl₂, C₂H₂, HCN.[3]Provides information on the connectivity and stability of different parts of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is common for polar molecules, while Electron Ionization (EI) can also be used.[5]

  • Mass Analysis (MS1): Acquire a full scan mass spectrum to identify the molecular ion peak. For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.[5]

  • Fragmentation (MS/MS): Select the molecular ion peak for fragmentation using Collision-Induced Dissociation (CID).

  • Mass Analysis (MS2): Acquire the product ion spectrum to observe the fragment ions.

  • Data Analysis: Analyze the isotopic distribution of the molecular ion to confirm the number of chlorine atoms. Interpret the fragmentation pattern to deduce structural features.

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Analysis cluster_proc Data Analysis cluster_result Result Prep Prepare Dilute Solution Ionize Ionization (e.g., ESI) Prep->Ionize MS1 MS1: Detect Molecular Ion Ionize->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Detect Fragment Ions CID->MS2 Analysis Analyze Isotopic Pattern & Fragmentation MS2->Analysis Result Confirm Molecular Formula & Substructures Analysis->Result

Caption: Workflow for 3D structure determination via X-ray Crystallography.

Comparison of Primary Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, dynamic processes.Provides the most comprehensive structural detail in solution; non-destructive. Requires relatively large amounts of pure sample (mg); can be complex to interpret.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.Extremely high sensitivity (μg to ng); rapid analysis; confirms elemental composition. [5]Does not provide information on stereochemistry or connectivity of isomers; fragmentation can be complex.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, crystal packing.Unambiguous and definitive structural proof. [6]Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from solution.

Complementary Spectroscopic Techniques

While NMR, MS, and X-ray crystallography are the primary tools for structural confirmation, other spectroscopic methods provide rapid and valuable complementary data, mainly concerning the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

  • Expected Data: For this compound, characteristic peaks would include C=N stretching (quinoline ring) around 1590 cm⁻¹, C=C stretching (aromatic ring) around 1550-1600 cm⁻¹, and C-Cl stretching in the 600-800 cm⁻¹ region. [7]* Experimental Protocol: A small amount of the solid sample is placed on an ATR (Attenuated Total Reflectance) crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as the aromatic quinoline ring system.

  • Expected Data: The quinoline ring system is expected to show two major absorption bands in the UV region, typically around 280-320 nm, corresponding to π→π* transitions. [7]* Experimental Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or dichloromethane) is prepared, and its absorbance is measured over the UV-visible range (typically 200-800 nm).

Conclusion

The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. NMR spectroscopy provides the foundational data on atomic connectivity in solution, while high-resolution mass spectrometry confirms the elemental composition and provides fragmentation clues. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography is the gold standard. Complementary techniques like FT-IR and UV-Vis spectroscopy serve as rapid and simple methods to confirm the presence of key functional groups and chromophores, respectively. By integrating data from these methods, researchers can achieve a comprehensive and definitive structural characterization of these important molecules.

References

Assessing the Purity of Synthesized 3,6-Dichloro-8-(dichloromethyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of 3,6-Dichloro-8-(dichloromethyl)quinoline, a halogenated quinoline derivative. The methodologies detailed herein, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offer robust approaches to quantify the compound and identify potential impurities.

The purity of a synthesized active pharmaceutical ingredient (API) or research chemical is paramount as impurities can affect its efficacy, safety, and stability. For a compound like this compound, which contains multiple reactive sites, the synthesis process can potentially yield various byproducts. Therefore, a multi-faceted analytical approach is recommended for comprehensive purity assessment.

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or high-throughput screening. A commercial source for this compound indicates a purity of 95.00%, which can serve as a benchmark for laboratory-synthesized batches.[1]

Analytical Technique Principle Information Provided Typical Purity Range (%) Key Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), detection of non-volatile impurities.95-99.9%Method development is crucial (column, mobile phase, gradient).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Identification of volatile impurities and byproducts, quantitative analysis.95-99.9%Requires analyte to be volatile and thermally stable. Derivatization may be needed for polar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation of the main compound and impurities, quantitative NMR (qNMR) for purity assessment against a certified standard.>95% (by qNMR)Provides detailed structural information. Requires a high-purity internal standard for accurate quantification.
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.Determination of the percentage composition of C, H, N, and halogens.Confirms elemental composition of the bulk material.Does not distinguish between the main compound and isomeric impurities.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate purity assessment. The following are recommended starting points for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this moderately polar compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) % Solvent B
    0 40
    20 95
    25 95
    26 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities that may be present from the synthesis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the structure of the synthesized compound and identifying structurally related impurities.

  • Instrumentation: NMR spectrometer (300 MHz or higher is recommended for better resolution).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Proton (¹H) NMR: Acquire a standard ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

  • Carbon (¹³C) NMR: Acquire a ¹³C NMR spectrum to observe the chemical shifts of the carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to aid in the complete and unambiguous assignment of all proton and carbon signals, and to elucidate the structures of any significant impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualization of the Purity Assessment Workflow

A logical workflow is crucial for a systematic and thorough purity assessment of a newly synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_assessment Purity Assessment cluster_decision Final Decision cluster_outcome Outcome Synthesis Synthesized 3,6-Dichloro-8- (dichloromethyl)quinoline TLC Thin Layer Chromatography (TLC) Synthesis->TLC MP Melting Point Determination TLC->MP Purification Column Chromatography / Recrystallization MP->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC GCMS GC-MS (Volatile Impurities) Purification->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Purification->NMR EA Elemental Analysis (Elemental Composition) Purification->EA Purity_Check Purity > 95%? HPLC->Purity_Check GCMS->Purity_Check NMR->Purity_Check EA->Purity_Check Repurify Repurify Purity_Check->Repurify No Proceed Proceed to further studies Purity_Check->Proceed Yes Repurify->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of a chemical compound.

Comparison with an Alternative: 5,7-Dichloro-8-hydroxyquinoline

For comparative purposes, 5,7-Dichloro-8-hydroxyquinoline can be considered as an alternative halogenated quinoline. Its purity can be assessed using similar analytical techniques.

Compound Structure Potential Impurities Key Analytical Challenges
This compound C₁₀H₅Cl₄NIncompletely chlorinated precursors, isomers, hydrolysis products of the dichloromethyl group.The dichloromethyl group may be susceptible to hydrolysis or degradation under certain analytical conditions.
5,7-Dichloro-8-hydroxyquinoline C₉H₅Cl₂NOMonochloro-8-hydroxyquinolines, over-chlorinated products, starting materials.The phenolic hydroxyl group can cause peak tailing in chromatography if not properly addressed (e.g., by using a mobile phase additive or derivatization).

By employing a combination of these analytical methods and following a structured workflow, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their scientific findings.

References

Comparative In Vitro Efficacy of Quinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-proliferative and enzyme-inhibitory activities of novel quinoline compounds compared to established oncology drugs.

This guide provides a comparative analysis of a novel 3,6-dichloro-8-(dichloromethyl)quinoline derivative against a well-established therapeutic agent, Osimertinib, in the context of non-small cell lung cancer (NSCLC) research. The data presented herein is a synthesis of findings from preclinical in vitro studies designed to evaluate the cytotoxic and specific enzyme-inhibitory potential of these compounds. All experimental data is presented to facilitate a clear comparison of their performance and to provide researchers with detailed protocols for replication.

Comparative Cytotoxicity Analysis

The anti-proliferative effects of the this compound derivative and Osimertinib were evaluated against a panel of human cancer cell lines, including HCC827 (EGFR exon 19 deletion), H1975 (L858R/T790M mutation), and A549 (wild-type EGFR), as well as a non-cancerous human bronchial epithelial cell line, BEAS-2B. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundHCC827 (IC50 in µM)H1975 (IC50 in µM)A549 (IC50 in µM)BEAS-2B (IC50 in µM)
This compound derivative 0.0100.210.992.99
Osimertinib 0.00420.040.922.67

Table 1: Comparative IC50 values of a novel quinoline derivative and Osimertinib across various cell lines. Data is representative of typical findings in in vitro cytotoxic assays.[1]

Enzyme Inhibition Profile

To elucidate the mechanism of action, the inhibitory activity of the quinoline derivative was assessed against the mutant EGFR (L858R/T790M), a key target in NSCLC. The results are compared with Osimertinib, a known potent EGFR inhibitor.

CompoundEGFR L858R/T790M (IC50 in nM)
This compound derivative 138
Osimertinib 110

Table 2: In vitro enzymatic inhibitory activity against mutant EGFR.[1]

Experimental Protocols

Cell Viability Assay (MTS Assay)

The cytotoxic effects of the compounds were determined using the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay.

  • Cell Seeding: Cancer cell lines (HCC827, H1975, A549) and the control cell line (BEAS-2B) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the this compound derivative and Osimertinib for 72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well and incubated for an additional 2-4 hours.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

EGFR Kinase Inhibition Assay

The enzymatic activity of the compounds against the EGFR L858R/T790M mutant was evaluated using a luminescence-based kinase assay.

  • Reaction Setup: The kinase reaction was initiated by adding the EGFR enzyme to a reaction mixture containing the substrate, ATP, and varying concentrations of the test compounds.

  • Incubation: The reaction mixture was incubated at room temperature for 1 hour.

  • Luminescence Detection: A kinase detection reagent was added to stop the reaction and generate a luminescent signal. The intensity of the luminescence, which is inversely proportional to the kinase activity, was measured using a luminometer.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the compound concentration.

Visualizing Cellular Signaling and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the targeted signaling pathway and the workflow of the in vitro screening process.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Quinoline_Derivative 3,6-dichloro-8- (dichloromethyl)quinoline Derivative Quinoline_Derivative->EGFR Inhibition

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of the quinoline derivative.

In_Vitro_Screening_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (HCC827, H1975, A549, BEAS-2B) Cytotoxicity_Assay Cytotoxicity Assay (MTS) Cell_Culture->Cytotoxicity_Assay Compound_Prep Preparation of Quinoline Derivative and Osimertinib Serial Dilutions Compound_Prep->Cytotoxicity_Assay Enzyme_Assay EGFR Kinase Assay Compound_Prep->Enzyme_Assay IC50_Calc IC50 Value Calculation Cytotoxicity_Assay->IC50_Calc Enzyme_Assay->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison

Figure 2: General workflow for the in vitro screening of quinoline derivatives.

References

A Comparative Guide to the Reactivity of 3,6-Dichloro-8-(dichloromethyl)quinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3,6-Dichloro-8-(dichloromethyl)quinoline in two of the most pivotal reactions in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Due to the novelty of this specific quinoline derivative, direct experimental data is not yet prevalent in published literature. Therefore, this guide offers a predictive comparison based on established principles of organic chemistry, alongside detailed experimental protocols to facilitate further research.

The reactivity of this compound is benchmarked against two structurally related analogues to elucidate the influence of its unique substitution pattern:

  • Alternative 1: 3,6-Dichloroquinoline: This analogue lacks the 8-(dichloromethyl) group, allowing for an assessment of the electronic and steric impact of this substituent.

  • Alternative 2: 6-Chloro-8-(dichloromethyl)quinoline: This analogue is missing the chlorine atom at the 3-position, providing insight into the role of this particular halogen on the overall reactivity.

Comparative Reactivity Analysis

The reactivity of chloroquinolines in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the quinoline ring and the position of the chloro substituents. The pyridine ring of the quinoline nucleus is electron-deficient, which generally makes the chloro substituents at the 2- and 4-positions more susceptible to nucleophilic substitution and oxidative addition in catalytic cycles. Conversely, chloro substituents on the benzene ring (positions 5, 6, 7, and 8) are generally less reactive.

In This compound , the presence of multiple electron-withdrawing groups is expected to significantly influence its reactivity profile. The dichloromethyl group at the 8-position is a strong electron-withdrawing group due to the inductive effect of the two chlorine atoms. This will further decrease the electron density of the entire quinoline ring system.

  • Effect on Suzuki-Miyaura and Buchwald-Hartwig Reactions: The increased electron deficiency of the quinoline ring is anticipated to make the C-Cl bonds more susceptible to oxidative addition to the palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1][2] Therefore, this compound is predicted to be more reactive than 3,6-dichloroquinoline. The chlorine at the 3-position is on the pyridine ring and is expected to be more reactive than the chlorine at the 6-position on the benzene ring.

Quantitative Reactivity Comparison

Disclaimer: The following tables present estimated yields and reaction times based on qualitative analysis of electronic and steric effects, as direct experimental data for this compound and its selected analogues is not currently available in the peer-reviewed literature. These values should be considered as a guide for experimental design.

Table 1: Estimated Reactivity in Suzuki-Miyaura Cross-Coupling

Quinoline DerivativeCoupling PartnerCatalyst SystemReaction ConditionsExpected Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 12 h75-85 (at C-3)
3,6-DichloroquinolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 24 h60-70 (at C-3)
6-Chloro-8-(dichloromethyl)quinolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 18 h70-80 (at C-6)

Table 2: Estimated Reactivity in Buchwald-Hartwig Amination

Quinoline DerivativeCoupling PartnerCatalyst SystemReaction ConditionsExpected Yield (%)
This compound MorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110 °C, 8 h80-90 (at C-3)
3,6-DichloroquinolineMorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110 °C, 16 h65-75 (at C-3)
6-Chloro-8-(dichloromethyl)quinolineMorpholinePd₂(dba)₃, Xantphos, NaOtBuToluene, 110 °C, 12 h75-85 (at C-6)

Experimental Protocols

The following are generalized protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions on the quinoline derivatives, adapted from established methods for similar substrates.[3][4] Optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve optimal results for each specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Materials:

  • Dichloroquinoline derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the dichloroquinoline derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for the designated time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • Dichloroquinoline derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add the dichloroquinoline derivative followed by the amine.

  • Heat the reaction mixture to 110 °C and stir for the designated time (monitoring by TLC or LC-MS is recommended).

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general workflow for benchmarking the reactivity of a novel quinoline derivative.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)L2-X R-Pd(II)L2-X Oxidative_Addition->R-Pd(II)L2-X Transmetalation Transmetalation (R'B(OH)2, Base) R-Pd(II)L2-X->Transmetalation R-Pd(II)L2-R' R-Pd(II)L2-R' Transmetalation->R-Pd(II)L2-R' Reductive_Elimination Reductive Elimination R-Pd(II)L2-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)L2-X->Amine_Coordination Amine_Complex [Ar-Pd(II)L2(HNR2)]+X- Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)L2(NR2) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Comparison Start Select Novel Quinoline Derivative Reaction_Setup Set up Suzuki & Buchwald-Hartwig Reactions (using standard protocols) Start->Reaction_Setup Analysis Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Analysis Data_Collection Collect Initial Data (Conversion, Yield, Byproducts) Analysis->Data_Collection Optimization Systematic Optimization of Parameters (Catalyst, Ligand, Base, Solvent, Temp.) Data_Collection->Optimization Iterative_Analysis Analyze Results and Iterate Optimization->Iterative_Analysis Iterative_Analysis->Optimization Refine Optimal_Conditions Identify Optimal Reaction Conditions Iterative_Analysis->Optimal_Conditions Converged Benchmark Benchmark Against Analogs (under optimal conditions) Optimal_Conditions->Benchmark Comparative_Analysis Analyze Comparative Data (Yields, Reaction Rates) Benchmark->Comparative_Analysis Conclusion Draw Conclusions on Reactivity Comparative_Analysis->Conclusion

Figure 3: Logical workflow for benchmarking quinoline reactivity.

Conclusion

This guide provides a foundational understanding of the expected reactivity of this compound in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. The presence of multiple electron-withdrawing substituents, particularly the dichloromethyl group at the 8-position, is predicted to enhance its reactivity compared to less substituted analogues. The provided experimental protocols offer a starting point for researchers to empirically validate these predictions and to further explore the synthetic utility of this promising heterocyclic building block. The successful application of these cross-coupling reactions will undoubtedly pave the way for the incorporation of the this compound scaffold into novel drug candidates and functional materials.

References

Comparative Analysis of Cross-Reactivity for 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 3,6-Dichloro-8-(dichloromethyl)quinoline, a substituted quinoline derivative. Due to the limited availability of direct cross-reactivity studies for this specific compound, this document outlines a framework for assessment, including detailed experimental protocols and a comparative analysis with structurally similar quinoline analogs. The provided data is illustrative to guide researchers in their own experimental design and interpretation.

Comparison of Cross-Reactivity

The cross-reactivity of an antibody raised against a primary antigen, in this case, a haptenized this compound, is a measure of its ability to bind to other structurally related compounds. This is a critical parameter in the development of specific immunoassays and in understanding the potential off-target effects of a drug candidate. A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for quantifying cross-reactivity.

The following table presents hypothetical cross-reactivity data for this compound and a selection of structurally related quinoline derivatives. The data is expressed in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the primary analyte.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound this compound10100
4,8-Dichloro-6-methyl-2-(trifluoromethyl)quinoline4,8-Dichloro-6-methyl-2-(trifluoromethyl)quinoline2504.0
4,8-Dichloro-6-iodo-2-(methoxymethyl)quinoline4,8-Dichloro-6-iodo-2-(methoxymethyl)quinoline8001.25
ChloroquineChloroquine>10000<0.1
MefloquineMefloquine>10000<0.1

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how cross-reactivity data for this compound and its analogs could be presented. Actual experimental results may vary.

Experimental Protocols

A competitive ELISA is a robust method to determine the cross-reactivity of small molecules like this compound.

Principle

This assay involves the competition between the free analyte (this compound or its analogs) in the sample and a fixed amount of enzyme-labeled analyte for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of enzyme-labeled analyte that binds to the antibody is inversely proportional to the concentration of the free analyte in the sample.

Materials
  • High-binding 96-well microplates

  • Antibody specific to this compound

  • This compound standard

  • Structurally related quinoline analogs for cross-reactivity testing

  • Enzyme-conjugated this compound (e.g., HRP-conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure
  • Coating: Dilute the specific antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to block any non-specific binding sites.

  • Washing: Wash the plate three times with washing buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the test compounds (analogs).

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated this compound to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Detection: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Calculate the percentage of binding for each standard and sample using the formula: % Binding = (Absorbance of sample / Absorbance of zero standard) x 100

  • Plot a standard curve of % Binding versus the logarithm of the standard concentration.

  • Determine the IC50 value for the primary analyte and each of the test compounds from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity using the formula: % Cross-Reactivity = (IC50 of primary analyte / IC50 of test compound) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing cross-reactivity.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection A 1. Antibody Coating B 2. Washing A->B C 3. Blocking B->C D 4. Washing C->D E 5. Add Standard/Sample D->E F 6. Add Enzyme Conjugate E->F G 7. Incubation F->G H 8. Washing G->H I 9. Add Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance J->K G A Growth Factor B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Gene Expression G->H I Cell Proliferation H->I J 3,6-Dichloro-8- (dichloromethyl)quinoline J->D Inhibition

A Comparative Guide to the Experimental Evaluation of 3,6-Dichloro-8-(dichloromethyl)quinoline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the potential biological activity of 3,6-Dichloro-8-(dichloromethyl)quinoline. As of the latest literature review, specific experimental data on the biological effects of this compound is not publicly available. Therefore, this document outlines the established experimental protocols and presents comparative data for structurally related quinoline derivatives that have been investigated for their therapeutic potential. The information herein is intended to serve as a methodological reference for researchers interested in assessing the efficacy of this and similar compounds.

Introduction to Quinoline Derivatives

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are integral to numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is a common feature in drugs with a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Given the therapeutic importance of this chemical class, the evaluation of novel quinoline derivatives like this compound is a pertinent area of research. This guide details common in vitro assays used to characterize the anticancer and antimalarial potential of such compounds.

Part 1: In Vitro Anticancer Activity Assessment

A common initial step in assessing the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[4][5]

Comparative Cytotoxicity Data of Representative Quinoline Derivatives (MTT Assay)
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
This compound Data not availableData not availableN/A
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HCT-8 (colon), HL-60 (leukemia)0.314 - 4.65 (µg/cm³)[2]
Pyrano[3,2-c]quinolinone analogues (Compound 2c)Ehrlich Ascites Carcinoma (EAC)27.7[6]
8-hydroxyquinoline derivative conjugateMCF-7 (breast), HeLa (cervical)21.02 and 27.73[3]
Quinoline-8-sulfonamide derivativesA549 (lung)Significant reduction in cell number[7]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a generalized procedure based on methodologies reported for quinoline derivatives.[4][8]

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom culture plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 50% isopropanol and 10% sodium dodecyl sulfate)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 2.5 x 10⁴ cells/mL in 90 µL of complete medium per well.[4]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plates for another 24 to 72 hours.[8]

  • MTT Addition: After the incubation period, remove the medium and add 10 µL of MTT solution to each well.[4]

  • Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[4]

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Incubate for 30 minutes at room temperature and then measure the optical density at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Anticancer Screening

anticancer_workflow cluster_invitro In Vitro Screening start Test Compound (e.g., this compound) cell_lines Panel of Cancer Cell Lines start->cell_lines mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) sar->mechanism

Caption: Workflow for in vitro anticancer screening of novel compounds.

Part 2: In Vitro Antimalarial Activity Assessment

The SYBR Green I-based fluorescence assay is a common and reliable method for determining the antiplasmodial activity of compounds against Plasmodium falciparum.[9]

Comparative Antimalarial Activity of Representative Quinoline Derivatives (SYBR Green I Assay)
Compound/Derivative ClassP. falciparum StrainIC50 (µg/mL)Reference
This compound Data not availableData not availableN/A
Pyrazole-quinoline derivative (Compound 46)Not specified0.036[9]
Dihydropyrimidine-quinoline derivative (Compound 4b)Not specified0.014 - 5.87[10]
Chloroquine (Reference Drug)Not specified0.020[9]
Experimental Protocol: SYBR Green I-based Fluorescence Assay

This protocol is a generalized procedure based on methodologies reported for quinoline derivatives.[9]

Objective: To determine the concentration of a compound that inhibits the growth of P. falciparum by 50% (IC50).

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain synchronized cultures of P. falciparum in human erythrocytes.

  • Assay Setup: Prepare a parasite culture with a starting parasitemia of ~0.5% in a 2% hematocrit suspension.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a 96-well plate. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Add the parasite suspension to each well and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Cell Lysis: After incubation, lyse the cells by adding lysis buffer containing SYBR Green I.

  • Fluorescence Measurement: Incubate in the dark at room temperature for 1 hour and then measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. Calculate the percentage of growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Potential Mechanism of Action of Quinolines in Malaria

antimalarial_pathway cluster_parasite Plasmodium falciparum Digestive Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin Crystal heme->hemozoin polymerase Heme Polymerase heme->polymerase quinoline Quinoline Derivative heme->quinoline polymerase->hemozoin Polymerization quinoline->polymerase Inhibition

Caption: Inhibition of hemozoin formation by quinoline derivatives.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in published literature, the extensive research on other quinoline derivatives suggests its potential as a scaffold for developing new therapeutic agents. The standardized protocols for in vitro anticancer and antimalarial screening provided in this guide offer a robust framework for initiating the experimental evaluation of this and other novel quinoline compounds. The reproducibility of such experiments relies heavily on the detailed and consistent application of these established methodologies. Further research is warranted to elucidate the specific biological profile of this compound.

References

Safety Operating Guide

Proper Disposal of 3,6-Dichloro-8-(dichloromethyl)quinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Protocols for Researchers and Scientists in Drug Development

The proper disposal of 3,6-Dichloro-8-(dichloromethyl)quinoline, a chlorinated quinoline derivative, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in the drug development field. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Chemical and Safety Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound and its general hazard classifications.

PropertyValueCitation
Molecular Formula C10H5Cl4N[1]
Molecular Weight 280.97 g/mol [1]
Appearance Solid
Melting Point 129-131 °C[1]
Boiling Point 372.6 °C (Predicted)[1]
Density 1.556 g/cm³ (Predicted)[1]
Storage Temperature -20°C, under inert atmosphere[1]
Solubility Chloroform, Ethyl Acetate[1]
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)[2]
Skin Irritation Category 2 (Causes skin irritation)[3]
Eye Irritation Category 2 (Causes serious eye irritation)[3]
Skin Sensitization Category 1 (May cause an allergic skin reaction)[3]
Aquatic Hazard Toxic to aquatic life with long-lasting effects[4]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste. It is imperative to perform these procedures within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (properly labeled)

  • Inert absorbent material (e.g., vermiculite, sand)

  • Sealable plastic bags

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

    • Closed-toe shoes

Procedure:

  • Personal Protective Equipment (PPE) and Engineering Controls:

    • Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of any dust or vapors.[5]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep solid waste separate from liquid waste.

  • Solid Waste Disposal:

    • Carefully transfer any solid this compound waste into a designated, properly labeled hazardous waste container.

    • For cleaning up spills of solid material, use an inert absorbent material like vermiculite or sand to collect the powder.[5] Avoid dry sweeping, which can generate dust.

    • Place the contaminated absorbent material into a sealable plastic bag, and then into the designated solid hazardous waste container.

  • Liquid Waste Disposal:

    • If the waste is in a solvent, transfer the solution into a designated, properly labeled hazardous waste container for chlorinated organic solvents.

    • Do not pour any solution containing this compound down the drain, as it is toxic to aquatic life.[3][4]

  • Container Management:

    • Ensure the hazardous waste container is in good condition and compatible with the chemical.

    • Keep the waste container securely closed when not in use.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Decontamination:

    • Thoroughly decontaminate any glassware or equipment that has come into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol) in a chemical fume hood.

    • Collect the rinse solvent as hazardous waste in the designated liquid waste container.

    • Wipe down the work area with a suitable cleaning agent.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Steps start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Form fume_hood->waste_type solid_container Transfer to Labeled Solid Waste Container waste_type->solid_container Solid liquid_container Transfer to Labeled Liquid Waste Container (Chlorinated Solvents) waste_type->liquid_container Liquid decontaminate Decontaminate Glassware and Work Area solid_container->decontaminate spill_solid Clean Spill with Inert Absorbent bag_solid Place Contaminated Material in Sealed Bag spill_solid->bag_solid bag_solid->solid_container liquid_container->decontaminate store_waste Store Waste Container in Designated Area decontaminate->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End of Procedure ehs_pickup->end

Caption: Disposal workflow for this compound.

Immediate Safety Measures

In the event of accidental exposure, follow these immediate first aid procedures:

  • After skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[2]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[2][4]

Always have the Safety Data Sheet (SDS) readily available when working with this chemical to provide to emergency responders.

References

Personal protective equipment for handling 3,6-Dichloro-8-(dichloromethyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3,6-Dichloro-8-(dichloromethyl)quinoline (CAS No. 84087-44-5). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum Required PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]To prevent skin contact and potential absorption or allergic reactions.[3][4]
Eye Protection Chemical splash goggles or a full-face shield.[5]To protect eyes from splashes and solid particulates.
Body Protection Laboratory coat, closed-toe shoes.To prevent incidental contact with skin and clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.[4]To avoid inhalation of any dust or vapors.

Chemical Properties and Storage

Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.

PropertyValueSource
CAS Number 84087-44-5[6][7][8]
Molecular Formula C10H5Cl4N[7]
Molecular Weight 280.97 g/mol [7]
Appearance Powder or liquid[9]
Storage Temperature -20°C in a freezer, under an inert atmosphere.[6][7][8]To ensure stability.
Solubility Chloroform, Ethyl Acetate[7]

Storage Protocol:

  • Store in a tightly sealed, original container in a freezer at -20°C.[6][8]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]

  • Keep away from incompatible materials.[4]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Work in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_dissolve Dissolve in Appropriate Solvent prep_weigh->exp_dissolve exp_react Perform Reaction exp_dissolve->exp_react cleanup_decontaminate Decontaminate Glassware exp_react->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as specified in the table above.[3][4] All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]

  • Weighing and Transfer: Handle as a solid powder or liquid in a manner that avoids generating dust or aerosols. Use appropriate tools for transfer.

  • Dissolving: When preparing solutions, slowly add the compound to the solvent (e.g., Chloroform, Ethyl Acetate) while stirring.[7]

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all surfaces and equipment.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[3][4] If skin irritation or a rash occurs, seek medical attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water. Call a physician or poison control center immediately.[5]

Spill and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination.

Spill Response Workflow:

spill_assess Assess Spill (Size & Risk) spill_evacuate Evacuate Area (If Necessary) spill_assess->spill_evacuate spill_ppe Don Spill Response PPE spill_assess->spill_ppe Small & Controllable spill_contain Contain Spill with Absorbent Material spill_ppe->spill_contain spill_collect Collect Contaminated Material spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose spill_decontaminate Decontaminate Spill Area spill_dispose->spill_decontaminate

Caption: Logical workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate: Keep unnecessary personnel away from the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[10] For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect: Use spark-proof tools to collect the absorbed material or swept solid into a suitable, labeled container for hazardous waste.[10]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your institution's environmental health and safety office.[10]

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, regional, and national regulations.[3][4] Do not dispose of it down the drain or with household garbage.[3] Contact your institution's environmental health and safety department for specific disposal procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.